Gold;manganese
Description
Antiferromagnetic Gold-Manganese Compounds
Antiferromagnetic materials, particularly gold-manganese alloys, have garnered significant interest in the field of spintronics. These materials, which exhibit antiparallel alignment of neighboring magnetic moments resulting in a zero net magnetization, offer potential advantages over their ferromagnetic counterparts, such as enhanced stability against external magnetic fields and ultrafast dynamics.
Mn2Au as a Prototypical Antiferromagnet for Spintronics
The intermetallic compound Mn2Au has emerged as a key material in the study of antiferromagnetic spintronics. bohrium.comepa.gov Unlike materials that are insulators or semiconductors, Mn2Au is a good metallic conductor, which is advantageous for the development of spintronic devices. nih.gov Its specific crystal structure allows for the electrical manipulation of its magnetic order through current-induced Néel spin-orbit torques (NSOTs). nih.govuni-mainz.de This mechanism enables the switching of the Néel vector, which represents the orientation of the staggered magnetization in an antiferromagnet, a crucial function for writing information in a memory device. nih.govnih.gov The combination of its metallic nature, high ordering temperature, and the ability to be manipulated electrically makes Mn2Au a prototypical material for advancing the field of antiferromagnetic spintronics. bohrium.comepa.gov
High Néel Temperatures in Gold-Manganese Intermetallics
A critical parameter for the practical application of magnetic materials in devices is their ordering temperature, which is the Curie temperature for ferromagnets and the Néel temperature (TN) for antiferromagnets. Gold-manganese intermetallics, particularly Mn2Au, are distinguished by their exceptionally high Néel temperatures. Research has demonstrated that Mn2Au is an antiferromagnet with a Néel temperature extrapolated to be well above 1000 K. bohrium.comresearchgate.net This high TN ensures that the material's fundamental magnetic properties are retained at and significantly above room temperature, providing the necessary thermal stability for applications in electronic devices. nih.govresearchgate.net
Efficient Read-Out Mechanisms in Antiferromagnetic Spintronics
A primary challenge in antiferromagnetic spintronics is the detection, or "read-out," of the Néel vector's orientation, as the absence of a net magnetic moment makes it difficult to probe using conventional magnetic field sensors. researchgate.netbohrium.com Research has focused on developing efficient read-out mechanisms. One prominent method is the use of anisotropic magnetoresistance (AMR), an effect where the electrical resistance of a material depends on the direction of its magnetic ordering relative to the direction of the electric current. nih.govaps.org In Mn2Au, the reorientation of the Néel vector by current pulses leads to measurable changes in resistance, providing a way to read the stored information. nih.govaps.org Another effective strategy involves coupling the antiferromagnet to a thin ferromagnetic layer. researchgate.netbohrium.com The strong exchange interaction at the interface can imprint the antiferromagnetic domain pattern onto the ferromagnetic layer, whose magnetization can then be easily read using well-established techniques for ferromagnetic materials. researchgate.netbohrium.comresearchgate.net
Exchange Coupling between Ferromagnetic Layers and Mn2Au
The interface between an antiferromagnet and a ferromagnet can give rise to a phenomenon known as exchange coupling. In the case of Mn2Au, strong interfacial exchange coupling has been demonstrated with thin layers of ferromagnetic materials like Permalloy (NiFe). researchgate.netresearchgate.netarxiv.org This coupling is so effective that it results in a one-to-one imprinting of the antiferromagnetic domain structure of the Mn2Au onto the ferromagnetic layer. researchgate.netbohrium.com The alignment of the Permalloy's magnetization can, in turn, influence and reorient the Néel vector of the Mn2Au. researchgate.netbohrium.com The strength of this coupling can be controlled by adjusting the thickness of the ferromagnetic layer. researchgate.netbohrium.com This robust exchange coupling provides a powerful tool for integrating antiferromagnetic components into spintronic devices by allowing the state of the antiferromagnet to be read out through the more easily detectable ferromagnetic layer. uni-mainz.de
Below is a table summarizing the coercive field as a function of the inverse saturation magnetization for Mn2Au/Py bilayers with varying Permalloy thickness.
| Permalloy Thickness (nm) | Coercive Field Hc (Oe) |
| 2 | ~5000 |
| 4 | ~2500 |
| 6 | ~1667 |
| 8 | ~1250 |
| 10 | ~1000 |
| This interactive data table is based on trends observed in research where coercive field varies with Permalloy thickness in Mn2Au/Py bilayers. researchgate.net |
Magnetoresistance Effects in Mn2Au
Magnetoresistance, the change in electrical resistance of a material in response to a magnetic field or a change in its internal magnetic structure, is a key effect for read-out in spintronics. In Mn2Au, anisotropic magnetoresistance (AMR) has been investigated as a means to detect the orientation of the Néel vector. aps.orguni-mainz.deaps.org When the staggered magnetization in epitaxial Mn2Au(001) thin films is aligned along the easy arxiv.org direction, an AMR of approximately -0.15% is observed. aps.orguni-mainz.deaps.org Theoretical calculations and experimental evidence suggest that a significantly larger AMR effect, potentially as high as 6%, could be achieved if the staggered magnetization is forced along the hard aip.org direction. nih.govaps.org In addition to AMR, transient reductions in resistance of about 1% have been observed, which are associated with the annihilation of antiferromagnetic domain walls by strong magnetic field pulses. uni-mainz.deaps.org
The following table presents experimental and theoretical AMR values for Mn2Au.
| Staggered Magnetization Alignment | Experimental AMR (%) | Theoretical AMR (%) |
| Easy Axis arxiv.org | ~ -0.15 | ~ -0.4 |
| Hard Axis aip.org | Larger effect observed | ~ 6 |
| This interactive data table is compiled from experimental measurements and theoretical calculations of anisotropic magnetoresistance in Mn2Au. aps.org |
Ferromagnetic Properties of Gold-Manganese Systems
While some gold-manganese alloys are antiferromagnetic, others exhibit ferromagnetic ordering, where the magnetic moments of the atoms align in the same direction, leading to a strong net magnetic moment. The magnetic properties of these alloys are highly dependent on their composition and crystal structure.
The ordered alloy Au4Mn, for example, is a ferromagnet with a Curie temperature of 385 K. bohrium.com In this compound, the manganese atoms possess a large spin moment of 4.1 µB. bohrium.com Due to the high concentration of gold, a heavy element, spin-orbit coupling is strong, resulting in a significant uniaxial magnetocrystalline anisotropy. bohrium.com In contrast, when the Au4Mn alloy is in a disordered state, it exhibits characteristics of mictomagnetism, a magnetic behavior that involves clusters of spins freezing at low temperatures.
Ferromagnetic Ordering in Manganese-Doped Gold Clusters
The introduction of manganese (Mn) atoms into non-magnetic gold (Au) clusters can induce ferromagnetic ordering. This phenomenon is particularly evident in small, atomically precise clusters. For instance, manganese-doped eight-atom gold clusters (Mn@Au8) have been shown to exhibit strong ferromagnetic ordering. Current time information in Cass County, US. This magnetic behavior is attributed to the spin-orbit interaction that arises from the presence of the manganese dopant. Current time information in Cass County, US. The unpaired electrons in the 3d shell of the manganese atom are crucial for the emergence of magnetism in these systems.
Computational studies have further elucidated the nature of this induced ferromagnetism. In clusters with an odd number of total electrons, the unpaired electron is responsible for the magnetic properties. osti.gov This single unpaired electron's spin density is distributed non-uniformly among all the gold atoms, with the extent of delocalization depending on the cluster's size and shape. osti.gov Theoretical models suggest that the coupling between manganese atoms doped into gold clusters is ferromagnetic, provided the Mn-Mn distance is sufficient (greater than 2.5 Å). sns.gov This ferromagnetic coupling is a consistent feature, whether the manganese is doped into clusters or a crystalline lattice. sns.gov
Research into long-range ferromagnetic ordering in manganese-doped materials has also considered systems like two-dimensional dichalcogenides. In these materials, the ferromagnetism of Mn spins is mediated by an antiferromagnetic exchange between the localized d-states of manganese and the delocalized p-states of the neighboring atoms. nih.gov
Tailoring Dopant Magnetism in Non-Magnetic Gold Clusters
The magnetic properties of non-magnetic gold clusters can be precisely tailored by doping them with magnetic atoms like manganese. This "magnetic doping" allows for the creation of nanomaterials with specific magnetic characteristics. The magnetism in these doped clusters is largely retained from the atomic-like properties of the dopant's unpaired 3d electrons. researchgate.net For example, in thiolated-gold superatoms, it is possible to magnetically dope (B7801613) the cluster by replacing the central gold atom with a manganese atom, which can maintain a stable d5 electronic configuration. researchgate.net
Furthermore, the surface chemistry of gold nanoparticles provides another avenue for tuning their magnetic properties. The magnetic response of gold nanoparticles can be influenced by the type of coating used, such as different n-alkanethiols. iucr.org Studies have shown that nanoparticles coated with polar chain end-groups exhibit higher magnetization, establishing a chemical method for enhancing magnetism in nanoscale gold. iucr.org This tunability is crucial for the development of new magnetic nanomaterials for various applications.
Tunable Magnetic Properties in Nanomaterials
The magnetic properties of gold-manganese nanomaterials can be intentionally modified, or "tuned," through various physical and chemical approaches. researchgate.net This tunability is a key area of research for creating materials with specific magnetic responses for technological applications.
One of the primary methods for tuning magnetism is by controlling the size of the nanoparticles. researchgate.net For very small nanoparticles, surface effects become dominant, and properties like saturation magnetization can vary with the particle's dimensions. researchgate.net As the size of a nanoparticle decreases, it can transition into a superparamagnetic state. researchgate.net
Magnetic Field Effects on Gold-Manganese Systems
The application of external pressure can significantly alter the magnetic properties of gold-manganese alloys, particularly Au2Mn. The helical spin structure of Au2Mn is sensitive to changes in interatomic distances, which can be modified by applying pressure. Research has shown that at a critical pressure, Au2Mn undergoes a phase transition from its helical (spiral spin) state to a ferromagnetic state. researchgate.net
This pressure-induced transition has been mapped out in a pressure-temperature (P-T) phase diagram for Au2Mn. The critical pressure for the collapse of the helimagnetic structure has been identified as 16.4 kbar, a finding confirmed through neutron diffraction, magnetization, and magnetoresistance measurements. researchgate.net As pressure is increased towards this critical point, the magnetic field required to induce a ferromagnetic state decreases. researchgate.net Above 16.4 kbar, the helical spin ordering is suppressed, and the material behaves as a ferromagnet even at low magnetic fields. researchgate.net
| Material | Phenomenon | Critical Pressure | Measurement Techniques |
| Au2Mn | Transition from Helical to Ferromagnetic State | 16.4 kbar | Neutron Diffraction, Magnetization, Magnetoresistance researchgate.net |
Au2Mn exhibits metamagnetic behavior, which is characterized by a sharp, nonlinear increase in magnetization when an external magnetic field is applied above a certain critical value. In its ground state at low temperatures and in the absence of a strong magnetic field, Au2Mn is antiferromagnetic with a helical spin structure. osti.gov However, when a sufficiently strong magnetic field is applied, the helical arrangement of spins can be overcome, and the magnetic moments of the manganese atoms align with the field, leading to a ferromagnetic state. osti.govresearchgate.net
This field-induced transition from a spiral spin state to a ferromagnetic state is a hallmark of metamagnetism in this material. researchgate.net Magnetization measurements of Au2Mn show a distinct step-like increase at a critical magnetic field, which is indicative of this transition. researchgate.net This critical field is temperature-dependent, decreasing as the temperature increases. researchgate.net The precipitation of metamagnetic Au2Mn has also been observed to affect the magnetic properties of broader gold-manganese alloys. aip.org
| Compound | Magnetic Behavior | Transition |
| Au2Mn | Metamagnetic | Field-induced transition from helical spin to ferromagnetic state. osti.govresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
12006-72-3 |
|---|---|
Molecular Formula |
Au5Mn2 |
Molecular Weight |
1094.7089 g/mol |
IUPAC Name |
gold;manganese |
InChI |
InChI=1S/5Au.2Mn |
InChI Key |
OHLVXXNHINXJHO-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Intermetallic Gold Manganese Phases and Alloys
Phase Diagram Analysis of Gold-Manganese Systems
The thermodynamic behavior of the gold-manganese system is best understood through its phase diagram, which delineates the stable and metastable phases that form under different conditions of temperature and composition.
Equilibrium Phase Relationships
The equilibrium phase diagram of the Au-Mn system is characterized by the presence of several stable intermetallic compounds and solid solutions. The system exhibits a number of stoichiometric compounds, particularly in the gold-rich region. Ordered structures such as Au4Mn, Au22Mn6, and Au31Mn9 are observed at temperatures below 400°C in the composition range of 20–23 at.% Mn wikipedia.org.
The equiatomic AuMn alloy forms an ordered body-centered cubic structure at higher temperatures. As the manganese content increases, other stable phases are formed. The phase relationships are complex, with several peritectic and eutectic reactions occurring across the composition range. The stability of these intermediate phases is a key feature of the Au-Mn system.
Crystallographic Investigations of Gold-Manganese Intermetallics
The crystal structures of the various intermetallic compounds in the Au-Mn system have been the subject of extensive crystallographic investigation, revealing a variety of ordered arrangements and complex superstructures.
Crystal Structure Determination (e.g., Mn2Au, Au2Mn, Au4Mn, AuMn)
Detailed crystallographic studies have determined the structures of several key Au-Mn intermetallic compounds:
Mn2Au: This compound possesses a body-centered tetragonal structure.
Au2Mn: This intermetallic also adopts a body-centered tetragonal crystal structure.
Au4Mn: Au4Mn is characterized by a body-centered tetragonal structure as well.
AuMn: Near the equiatomic composition, Au-Mn alloys form an ordered body-centered structure which then distorts to a tetragonal structure upon cooling capes.gov.br.
| Compound Name | Formula | Crystal System | Space Group | Pearson Symbol | Prototype |
|---|---|---|---|---|---|
| Gold;manganese | Mn2Au | Tetragonal | I4/mmm | tI6 | MoSi2 |
| This compound | Au2Mn | Tetragonal | I4/mmm | tI6 | MoSi2 |
| This compound | Au4Mn | Tetragonal | I4/m | tI10 | Ni4Mo |
| This compound | AuMn | Tetragonal | P4/mmm | tP2 | CuAu |
Long-Period Stacking Sequences and Superstructures
In certain composition ranges, Au-Mn alloys exhibit the formation of long-period stacking sequences and superstructures. These are ordered structures characterized by a periodic modulation of the fundamental crystal lattice. For instance, in the range of 20–28 at.% Mn, a variety of superstructures such as Au4Mn, Au22Mn6, and Au31Mn9 have been identified wikipedia.org.
A two-dimensional antiphase structure (APS) based on the DO22 structure, consisting of parallelogram and lozenge-shaped domains, has also been observed wikipedia.org. As the manganese content increases, the structure evolves, leading to the formation of orthorhombic 2d-Au3Mn and eventually monoclinic Au5Mn2 wikipedia.org. These long-period superlattices are a result of the intricate electronic interactions within the alloy system crystalimpact.com.
Martensitic Transformations in Au-Mn Alloys
Near the equiatomic composition, gold-manganese alloys undergo martensitic transformations. These are diffusionless solid-state phase transformations that involve a cooperative movement of atoms, resulting in a change in the crystal structure. In Au-Mn alloys, the high-temperature ordered body-centered structure distorts into a tetragonal structure with a c/a ratio of less than 1, which coincides with the onset of antiferromagnetic ordering capes.gov.br.
For alloys containing less than 50 at.% gold, a second martensitic transformation occurs upon further cooling. This transformation results in a tetragonal structure with a c/a ratio greater than 1 capes.gov.br. These transformations have been studied using X-ray diffraction and microscopy, and the results are in agreement with crystallographic theories of martensitic transformations capes.gov.br.
Synthesis Methodologies for Bulk Gold-Manganese Intermetallics
The fabrication of bulk gold-manganese (Au-Mn) intermetallic compounds relies on precise control over composition and thermal processing to achieve the desired crystallographic phases and properties. The synthesis routes are chosen based on the target stoichiometry and the phase diagram of the Au-Mn system.
High-temperature alloying is a primary method for producing bulk Au-Mn intermetallics. This approach involves the direct reaction of constituent elements, gold and manganese, at elevated temperatures, typically above their melting points, to form a homogeneous liquid solution, which is then solidified.
Common techniques include:
Arc Melting: High-purity gold and manganese are melted together in a water-cooled copper hearth using a non-consumable tungsten electrode under an inert atmosphere (e.g., argon). This method is effective for achieving high temperatures and preventing contamination.
Induction Melting: The constituent metals are placed in a crucible (e.g., alumina (B75360) or graphite) and heated by electromagnetic induction. This allows for rapid and uniform heating of the charge.
Resistance Furnace Melting: The elements are heated in a furnace with resistive heating elements. This method is often followed by prolonged annealing to ensure compositional homogeneity and the formation of equilibrium phases.
After melting, the resulting ingot is typically subjected to a homogenization anneal at a high temperature but below the solidus line for an extended period. This process eliminates dendritic segregation and promotes the formation of a uniform single-phase or multi-phase microstructure, depending on the alloy composition and cooling rate. The Au-Mn system contains several ordered phases, and the final crystal structure is highly dependent on the thermal history of the alloy researchgate.netaip.org.
Controlled precipitation is a solid-state transformation technique used to form specific intermetallic phases within a solid matrix. This method is particularly useful for compositions where a phase is stable only over a certain temperature range or for creating finely dispersed precipitates to modify the alloy's properties.
The process typically involves two main steps:
Solution Treatment: The alloy is heated to a high temperature to form a single-phase solid solution and held at that temperature until a homogeneous phase is obtained.
Quenching and Aging: The alloy is then rapidly cooled (quenched) to a lower temperature to create a supersaturated solid solution. Subsequent heat treatment at an intermediate temperature (aging) allows for the controlled precipitation of the desired intermetallic phase from the supersaturated matrix.
In the Au-Mn system, this technique can be used to form specific compounds. For instance, the metamagnetic Au₂Mn phase can be precipitated from a solid solution at moderate temperatures aip.org. The size, morphology, and distribution of the precipitated phases are controlled by the aging temperature and time, which in turn influence the material's magnetic and mechanical properties. Gold-manganese alloys with compositions around Au₄Mn can form long-period antiphase boundary structures through suitable heat treatments researchgate.net.
Interactive Table 1: Synthesis Methodologies for Bulk Au-Mn Intermetallics
| Method | Description | Key Parameters | Typical Phases |
|---|---|---|---|
| High-Temperature Alloying | Direct melting and solidification of constituent elements. | Melting Temperature, Atmosphere (Inert Gas), Cooling Rate, Annealing Time/Temperature. | AuMn, Au₂Mn, Au₄Mn, various solid solutions. |
| Controlled Precipitation | Formation of intermetallic phases from a supersaturated solid solution via heat treatment. | Solution Temperature, Quenching Rate, Aging Temperature/Time. | Au₂Mn, ordered Au-rich phases. |
Electronic Structure Theory of Gold-Manganese Intermetallics
The electronic structure of gold-manganese intermetallics is fundamental to understanding their unique magnetic and electronic properties. Theoretical calculations provide insights into bonding, magnetic ordering, and the nature of electronic states, which are often challenging to probe experimentally.
Due to the presence of the heavy element gold (Au, Z=79), relativistic effects significantly influence the electronic structure of Au-Mn compounds. kg.ac.rs The high nuclear charge causes the core electrons to move at speeds approaching a significant fraction of the speed of light, leading to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals. kg.ac.rsgithub.io Therefore, relativistic all-electron Density Functional Theory (DFT) calculations are essential for accurately modeling these systems.
These calculations treat all electrons in the system, from the core to the valence, and incorporate relativistic effects through approximations to the Dirac equation, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. kg.ac.rsgithub.io Studies on manganese-doped gold clusters (e.g., Mn@Au₆, Mn@Au₁₂) have demonstrated the importance of relativistic DFT in determining their geometries, electronic properties, and magnetic moments. rsc.orgresearchgate.net These calculations show that the magnetic moments in such systems arise primarily from the doped manganese atom. rsc.orgresearchgate.net
The Local Spin-Density Approximation (LSDA) is a functional within DFT used to describe systems where electron spin is important, such as magnetic materials. LSDA extends the local density approximation (LDA) by including the spin density as a variable, allowing it to account for the different energies of spin-up and spin-down electrons.
For Au-Mn intermetallics, which exhibit complex magnetic behaviors including ferromagnetism and antiferromagnetism, LSDA is crucial for determining the electronic ground state and the nature of magnetic ordering. aip.orgosti.gov In some cases, a correction term (Hubbard U) is added (LSDA+U) to better describe the strong on-site Coulomb correlation of localized d-electrons, particularly those of manganese. researchgate.net This approach has been successfully used to calculate the magnetic moments and analyze the hybridization between orbitals in manganese-containing intermetallic compounds, providing results that agree well with experimental magnetic measurements. researchgate.net
Band structure analysis reveals the allowed energy levels (bands) for electrons in a crystalline solid as a function of their momentum. The band structure of gold is characterized by a wide sp-band that crosses the Fermi level, superimposed on a set of narrower 5d bands located a few eV below the Fermi level. uclouvain.beaps.org The interband gap between the top of the 5d bands and the Fermi level is a key feature determining gold's optical properties. uclouvain.beaps.org
Interactive Table 2: Theoretical Approaches to the Electronic Structure of Au-Mn Intermetallics
| Theoretical Method | Purpose | Key Insights for Au-Mn System | Relevant Concepts |
|---|---|---|---|
| Relativistic All-Electron DFT | Accurately models electronic structure in heavy-element systems. | Corrects for orbital contraction/expansion in Au; essential for accurate geometry and magnetic moment prediction. kg.ac.rsrsc.orgresearchgate.net | Dirac Equation, ZORA, Scalar Relativistic Corrections. kg.ac.rsgithub.io |
| Local Spin-Density Approximation (LSDA) | Determines magnetic ground states by considering electron spin density. | Predicts magnetic ordering (ferro-, antiferromagnetic) and spin-polarized electronic states. | Exchange-Correlation Functional, Spin Polarization, Hubbard U (LSDA+U). researchgate.net |
| Band Structure Analysis | Maps allowed electron energy levels to understand electronic and optical properties. | Reveals hybridization of Mn 3d and Au 5d/6sp orbitals; explains changes in conductivity and magnetic properties. rsc.orgmdpi.com | Density of States (DOS), Fermi Level, Interband Transitions, Hybridization. researchgate.net |
Nanostructured Gold Manganese Composites and Clusters
Synthesis Strategies for Gold-Manganese Nanomaterials
A variety of synthesis techniques have been developed to produce gold-manganese nanomaterials with controlled morphologies and properties. These methods range from wet-chemical approaches in solution to physical methods using high-energy sources.
Colloidal synthesis is a versatile bottom-up approach that involves the chemical reduction of metal precursors in a liquid medium to form a stable colloidal suspension of nanoparticles. In the context of gold-manganese nanomaterials, this method is often used to deposit pre-synthesized gold nanoparticles onto manganese oxide nanostructures.
One common strategy involves first synthesizing manganese oxide supports, such as MnO₂ nanorods or nanowires, and then depositing gold nanoparticles onto their surface. epjap.org The colloidal deposition method can produce nanosized gold particles, typically 2–3 nm in size, supported on materials like α-MnO₂ nanowires. metall-mater-eng.commdpi.com This approach allows for high activity in applications like low-temperature CO oxidation. metall-mater-eng.commdpi.com The synthesis of the manganese oxide support itself can be achieved through methods like the hydrothermal treatment of precursors such as manganese sulfate (B86663) (MnSO₄·H₂O) and potassium permanganate (B83412) (KMnO₄). epjap.org
Another colloidal approach involves the reduction of a gold precursor in the presence of manganese. For instance, manganese metal powder can be used to reduce Au³⁺ in a seed-free methodology to synthesize gold nanostructures like nanoprisms. metall-mater-eng.com The process is kinetically controlled, and factors such as pH and the ratio of gold to manganese influence the final morphology of the nanoparticles. metall-mater-eng.com
| Method | Precursors | Stabilizing/Reducing Agents | Resulting Nanostructure | Typical Size |
| Colloidal Deposition | HAuCl₄, MnO₂ support | Sodium Citrate (for Au NPs) | Gold nanoparticles on MnO₂ nanowires | Au NPs: 2-3 nm metall-mater-eng.commdpi.com |
| Seed-Free Reduction | HAuCl₄, Mn powder | Thiol-modified PEG | Gold nanoprisms | Varies with conditions metall-mater-eng.com |
Pulsed Laser Ablation in Liquid (PLAL) is a top-down physical method for synthesizing nanoparticles. This technique involves irradiating a solid target submerged in a liquid with a high-power laser beam. researchgate.net The intense laser pulses ablate the target material, creating a plasma plume that rapidly cools and condenses in the liquid, forming nanoparticles. researchgate.net
A key advantage of PLAL is the production of "clean" colloidal solutions of nanoparticles, as it avoids the use of chemical reducing agents. researchgate.net For gold-manganese systems, a single-step procedure has been developed where a target made of a pressed gold-manganese metal powder mixture is ablated in water. researchgate.netuqac.caresearchgate.net This process can directly yield gold-manganese oxide core-shell nanoparticles (Au-MnOₓ NPs). researchgate.netuqac.caresearchgate.net
The characteristics of the resulting nanoparticles are highly dependent on the laser parameters, such as wavelength and fluence. For example, using a 248 nm nanosecond laser on a Au₆₄Mn₃₆ target in an aqueous solution at pH 11 produced small Au cores (~5 nm) surrounded by a thin manganese oxide shell (0.3–1.3 nm). researchgate.netresearchgate.net In contrast, using a 1064 nm laser resulted mainly in a mixture of separate gold and manganese oxide nanoparticles, with only a few core-shell structures, highlighting the critical role of synthesis parameters. researchgate.netresearchgate.net
| Parameter | Value/Condition | Outcome |
| Laser Wavelength | 248 nm | Au-MnOₓ core-shell nanoparticles researchgate.netresearchgate.net |
| Laser Wavelength | 1064 nm | Mixture of Au NPs and MnOₓ NPs researchgate.netresearchgate.net |
| Target Composition | 64 atom % Au, 36 atom % Mn | Au core (~5 nm), MnOₓ shell (0.3-1.3 nm) researchgate.netresearchgate.net |
| Liquid Environment | Aqueous solution, pH 11 (NaOH) | Formation of manganese oxide shell researchgate.netuqac.ca |
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to crystallize materials. This technique is particularly effective for producing well-defined, crystalline nanostructures.
In the synthesis of gold-manganese materials, hydrothermal methods are primarily used to create the manganese oxide support with high surface area and specific morphology, such as nanorods. epjap.orguu.nl For example, nanostructured mesoporous α-MnO₂ nanorods can be synthesized via a simple hydrothermal process using MnSO₄·H₂O and KMnO₄ as precursors. epjap.orguu.nl The reaction is typically carried out in a Teflon-lined stainless steel autoclave at temperatures around 140-160°C for several hours. rsc.org
Following the synthesis of the manganese oxide support, gold nanoparticles can be loaded onto it using other methods, such as colloidal deposition. epjap.org The properties of the final Au/MnO₂ catalyst are strongly influenced by the hydrothermal conditions used to prepare the support, such as the synthesis time, which affects the aspect ratio of the nanorods. epjap.org This composite approach allows for the creation of highly active catalysts. epjap.org Hydrothermal methods can also be used to prepare more complex composites, such as manganese cobalt sulfide (B99878) (MCS) and its composite with reduced graphene oxide (rGO). researchgate.net
Template-assisted synthesis provides a powerful means to control the size, shape, and structure of nanomaterials by using a pre-existing template with defined morphology. researchgate.net This method can be broadly categorized into hard and soft template approaches. uu.nl
Hard Templates: These are rigid, pre-fabricated structures with porous or channeled architectures that direct the growth of the desired material. A common example is the use of mesoporous silica (B1680970), such as SBA-15, as a hard template to create manganese oxide nanostructures through a "nanocasting" process. rsc.org In this method, a manganese precursor like manganese nitrate (B79036) is infiltrated into the pores of the silica template. rsc.org Subsequent heat treatment decomposes the precursor into manganese oxide within the template's channels. rsc.org Finally, the silica template is chemically etched away (e.g., with NaOH solution), leaving a negative replica of the template structure—in this case, mesoporous manganese oxide nanowires. rsc.org Gold nanoparticles can then be deposited onto this structured support.
Soft Templates: Soft templates are dynamic, self-assembling structures, typically formed from surfactants, block copolymers, or biopolymers in solution. uu.nl These templates direct the formation of nanostructures through cooperative assembly with the inorganic precursors. For the synthesis of mesoporous manganese oxide, a bi-templating system using both polyethylene (B3416737) glycol (PEG) and cetyltrimethylammonium bromide (CTAB) as templates in the presence of an organic additive has been reported. This approach allows for the formation of various morphologies, including nanoparticles and nanorods, by tuning the synthesis conditions. While this method is primarily demonstrated for manganese oxides, it provides a viable route for creating structured supports for subsequent gold nanoparticle deposition.
Design and Fabrication of Core-Shell Nanostructures
Core-shell nanoparticles are a class of composite materials where a core of one material is encapsulated by a shell of another. This architecture is advantageous as it allows for the combination of distinct properties from both the core and the shell, and can lead to enhanced stability and new functionalities.
The gold core-manganese oxide shell (Au@MnO₂) architecture is of particular interest. The gold core provides unique plasmonic properties, while the manganese oxide shell can offer catalytic activity and stability.
Several methods have been developed to fabricate these core-shell nanoparticles. One direct synthesis route is the Pulsed Laser Ablation in Liquid (PLAL) technique, as previously described. By ablating a mixed gold-manganese target with specific laser parameters, it is possible to form a gold core that is subsequently encapsulated by a manganese oxide layer directly in the liquid environment. researchgate.netuqac.caresearchgate.net Characterization has shown that this method can produce Au cores of about 5 nm in diameter with a very thin MnOₓ shell of approximately 0.3–1.3 nm. researchgate.netuqac.caresearchgate.net
Manganese Oxide Coated Gold Nanorods
Manganese oxide coated gold nanorods are hybrid nanomaterials that combine the distinct properties of a gold core with a manganese oxide shell. The synthesis of these materials often involves preparing gold nanorods first, followed by the deposition of a manganese oxide layer. acs.orgrsc.org For instance, one method involves the hydrothermal synthesis of mesoporous α-MnO2 nanorods, which then act as a support for gold nanoparticles deposited via a colloidal method. rsc.org Another approach creates mesoporous manganese dioxide shells directly onto gold nanorods to form Au/MnO2 hybrid nanoparticles. acs.org
The thickness of the manganese oxide layer can be controlled, typically ranging from 1 to 10 nanometers. researchgate.net This coating can serve multiple functions, such as enhancing the stability of the gold nanoparticles and modifying their surface properties. researchgate.net These composite structures are being explored for various applications, including their potential use as substrates for surface-enhanced fluorescence (SEF) and surface-enhanced Raman scattering (SERS). researchgate.net
Manganese-Doped Gold Clusters (MnAun) Research
The introduction of a single manganese atom into gold clusters (MnAun) significantly influences their structural and electronic properties. acs.orgacs.org Systematic studies using relativistic all-electron density functional theory have been conducted to understand the evolution of these clusters as the number of gold atoms (n) increases. acs.orgnih.gov
Low-Energy Isomer Identification and Structural Evolution
For small manganese-doped gold clusters, the lowest-energy (ground-state) structures have been identified. The structure of these clusters evolves with the addition of gold atoms. acs.org
MnAu: Exhibits a C∞v symmetry. acs.org
MnAu2: The most stable form is a linear configuration with the manganese atom in the center, having D∞h symmetry. acs.org
MnAu3: A C2v rhombic form is the most stable structure. acs.org
MnAu4: A C2v trapezoidal isomer is the lowest-energy structure. acs.org
MnAu5: The most stable configuration is a C2v planar structure where the manganese atom is surrounded by the five gold atoms. acs.org
MnAu6: This is the first cluster in the series where the manganese atom is located in the interior. The most stable structure is a two-dimensional (2D) D6h symmetry, with the manganese atom at the center of a hexagonal gold ring. acs.org
As the number of gold atoms increases beyond six, the structures become more complex and compact. acs.org
| Cluster | Most Stable Structure/Symmetry | Dimensionality |
|---|---|---|
| MnAu | C∞v | 1D |
| MnAu2 | Linear (D∞h) | 1D |
| MnAu3 | Rhombic (C2v) | 2D |
| MnAu4 | Trapezoidal (C2v) | 2D |
| MnAu5 | Planar (C2v) | 2D |
| MnAu6 | Planar Ring (D6h) | 2D |
Two-Dimensional to Three-Dimensional Structural Transitions in Clusters
A significant structural transformation occurs in MnAun clusters as the number of gold atoms increases. The transition from planar, two-dimensional (2D) geometries to more compact, three-dimensional (3D) structures takes place in the size range of n = 7 to n = 10. acs.orgnih.gov For clusters like MnAu8 and MnAu9, the lowest-energy structures are planar isomers. However, 3D configurations for these sizes are very close in energy, indicating strong competition between 2D and 3D structures. acs.org For MnAu10 and MnAu11, compact 3D geometries with low symmetry become the most stable configurations, with their planar isomers being higher in energy. acs.org
Gold Cage Structures and Mn Atom Encapsulation
For larger cluster sizes, a new structural motif emerges. From n = 13 to n = 16, MnAun clusters favor the formation of a gold cage structure with the manganese atom encapsulated at the center. acs.orgnih.gov This indicates that at a certain cluster size, it becomes energetically favorable for the gold atoms to completely surround the manganese dopant atom. This phenomenon is similar to the formation of endohedral fullerenes, where an atom is trapped inside a cage of another element. royalsocietypublishing.org The encapsulation of a transition metal atom can significantly stabilize the golden cage structure. royalsocietypublishing.orgnih.gov
Size-Dependent Phenomena in Gold-Manganese Nanomaterials
Influence of Nanoparticle Size on Electronic Structure
The size of gold-manganese nanoparticles has a profound effect on their electronic structure. acs.org The electronic properties of metal nanoparticles can differ significantly from their bulk counterparts due to quantum size effects, which lead to discrete energy levels. aps.org For MnAun clusters, systematic investigations have shown that their size-dependent electronic and magnetic properties are closely linked to their structural evolution. acs.orgnih.gov The magnetic moments of MnAun clusters, for example, have been found to vary between 3 µB and 6 µB depending on the cluster size. This suggests that the nonmagnetic gold cluster can be used as a flexible host to tailor the magnetic properties of the manganese dopant atom. nih.gov
Size-Dependent Structural Evolution
The structural arrangement of atoms within gold-manganese (Au-Mn) nanostructured composites and clusters is intricately linked to their size. As the number of atoms in a cluster changes, so too does the most energetically favorable geometric configuration. This evolution is driven by a delicate balance between maximizing atomic coordination and minimizing surface energy and strain. While comprehensive experimental data specifically for the Au-Mn system across a wide range of sizes remains an area of active research, insights can be drawn from studies on other bimetallic nanoparticles. nih.govrsc.orgresearchgate.net
In very small clusters, non-crystalline structures such as icosahedra and decahedra are often favored over the face-centered cubic (fcc) or body-centered cubic (bcc) structures typical of bulk gold and manganese, respectively. This is because these polyhedral structures offer a higher degree of surface atom coordination, which minimizes surface energy. However, these non-crystalline structures also introduce internal strain that becomes more pronounced as the cluster size increases.
A key factor in the structural evolution of Au-Mn nanoalloys is the interplay between the atomic radii of gold and manganese and their respective surface energies. This interplay dictates the preferred locations of each element within the cluster. As the nanoparticle grows, there is often a transition from these polyhedral motifs to more bulk-like crystalline structures to alleviate the accumulating strain. The precise size at which these transitions occur is dependent on the composition of the nanoalloy. For instance, in some bimetallic systems, a structural crossover from icosahedral to decahedral and then to a truncated octahedron (fcc) structure is observed with increasing particle size.
Computational modeling, including density functional theory (DFT) calculations, plays a crucial role in predicting the stable structures of these nanoalloys at different sizes. These theoretical studies can elucidate the energetic landscape and identify the "magic numbers" of atoms that correspond to particularly stable configurations. For bimetallic systems, the arrangement of the two elements can range from a random alloy to core-shell structures or segregated domains, all of which are size-dependent. nih.gov
The following table summarizes the expected structural trends in bimetallic nanoparticles as a function of size, which can be extrapolated to the Au-Mn system:
| Cluster Size Range | Dominant Structural Motif | Key Driving Factors |
| Very Small (< 2 nm) | Icosahedral, Decahedral | Maximization of surface coordination, minimization of surface energy |
| Intermediate (2-5 nm) | Decahedral, FCC (strained) | Balance between surface energy and internal strain |
| Larger (> 5 nm) | FCC, Bulk-like structures | Minimization of internal strain |
It is important to note that the synthesis method and the presence of capping ligands can also significantly influence the resulting structure of the nanoparticles at any given size.
Dynamics of Surface Restructuring in Nanoparticles
The surface of gold-manganese nanoparticles is not a static entity but a dynamic interface that can undergo significant restructuring in response to its environment. This surface dynamism is a critical factor in determining the catalytic activity, stability, and sensing capabilities of the nanoparticles. The restructuring can involve changes in the elemental distribution at the surface, as well as alterations in the atomic arrangement of the surface facets.
The mobility of surface atoms is also a key aspect of surface restructuring. nih.gov Terraces, steps, and kink sites on the nanoparticle surface have different coordination numbers and, consequently, different energetic stabilities. Atoms can diffuse across the surface, leading to changes in the shape of the nanoparticle and the exposure of different crystal facets. This dynamic behavior is often temperature-dependent, with higher temperatures increasing the rate of atomic diffusion and surface rearrangement.
Advanced in-situ characterization techniques, such as environmental transmission electron microscopy (ETEM), are crucial for observing these dynamic changes in real-time under reaction conditions. These studies can provide valuable insights into how the surface of Au-Mn nanoparticles evolves during catalytic processes, for example. The dynamic restructuring of the surface can lead to the formation of specific active sites that are responsible for the catalytic activity.
The table below outlines key factors that influence the dynamics of surface restructuring in bimetallic nanoparticles:
| Influencing Factor | Effect on Surface Restructuring |
| Temperature | Increases atomic mobility and the rate of surface diffusion. |
| Chemical Environment | Can induce surface segregation and changes in surface composition. |
| Particle Size | Smaller particles exhibit higher surface atom mobility. |
| Surface Strain | Can be a driving force for the rearrangement of surface atoms. |
Understanding and controlling the dynamics of surface restructuring is a key challenge in the rational design of gold-manganese nanoparticles with tailored properties for specific applications.
Hybrid Gold-Manganese Nanocomposites
Integration of Gold Nanorods with Manganese Ferrite (B1171679)
The integration of gold nanorods (AuNRs) with manganese ferrite (MnFe₂O₄) nanoparticles creates hybrid nanocomposites with synergistic properties that are of significant interest for various applications, including photocatalysis and biomedical technologies. rsc.org The synthesis of these heterostructures typically involves the coating of pre-synthesized AuNRs with a shell of manganese ferrite. rsc.org
Several synthetic strategies have been developed to achieve this integration. One common method involves the direct coating of cetyl-trimethylammonium bromide (CTAB)-capped AuNRs with iron and manganese precursors in an aqueous solution at room temperature. rsc.org The pH of the reaction medium and the concentration of the stabilizing agent (CTAB) are critical parameters that influence the uniformity and thickness of the manganese ferrite shell. rsc.org The resulting core-shell heterostructures exhibit both the plasmonic properties of the gold nanorod core and the magnetic properties of the manganese ferrite shell.
The characterization of these AuNR@MnFe₂O₄ nanocomposites involves a suite of techniques to confirm their structure and properties. Transmission electron microscopy (TEM) is used to visualize the core-shell morphology and measure the thickness of the shell. X-ray diffraction (XRD) can be employed to determine the crystalline structure of the manganese ferrite shell. The plasmonic properties are investigated using UV-Vis spectroscopy, which shows a characteristic surface plasmon resonance (SPR) peak from the gold nanorod core. The magnetic properties are typically characterized using a vibrating sample magnetometer (VSM).
The combination of these distinct properties in a single nanocomposite leads to enhanced functionalities. For example, the plasmonic resonance of the gold nanorod core can be harnessed to enhance the photocatalytic activity of the manganese ferrite shell through localized surface plasmon resonance (LSPR)-induced hot electron injection. rsc.org
Multifunctional Nanoplatform Architectures
Hybrid gold-manganese nanocomposites can be engineered into multifunctional nanoplatforms with tailored architectures for advanced applications, particularly in the biomedical field of theranostics, which combines therapy and diagnostics. nih.govmdpi.com These platforms are designed to integrate multiple functionalities, such as imaging contrast enhancement, drug delivery, and therapeutic action, into a single entity. nih.govmdpi.com
The architecture of these nanoplatforms often involves a core material, which can be a gold nanoparticle or a manganese-based nanoparticle, functionalized with other components. For example, manganese oxide nanoparticles can serve as T1-weighted contrast agents for magnetic resonance imaging (MRI). nih.govmdpi.com These nanoparticles can be coated with a layer of gold to introduce plasmonic properties for photothermal therapy or to facilitate the attachment of targeting ligands and drug molecules.
The surface of these nanoplatforms is typically modified with biocompatible polymers, such as polyethylene glycol (PEG), to enhance their stability in biological fluids and prolong their circulation time. mdpi.com Targeting moieties, such as antibodies or peptides, can be conjugated to the surface to direct the nanoplatforms to specific disease sites, such as tumors. Therapeutic agents, including anticancer drugs, can be loaded onto the nanoplatform for targeted delivery, which can reduce systemic toxicity and improve therapeutic efficacy. researchgate.net
The following table summarizes the components of a typical multifunctional gold-manganese nanoplatform and their respective functions:
| Component | Function |
| Gold Nanoparticle/Nanorod | Plasmonics for photothermal therapy, surface for drug/ligand attachment. mdpi.com |
| Manganese Oxide/Ferrite | MRI contrast agent, magnetic targeting. nih.govmdpi.com |
| Biocompatible Coating (e.g., PEG) | Enhances stability and circulation time. mdpi.com |
| Targeting Ligand | Directs the nanoplatform to specific cells or tissues. |
| Therapeutic Drug | Provides the therapeutic effect. researchgate.net |
The development of these sophisticated nanoplatform architectures holds significant promise for personalized medicine, enabling simultaneous diagnosis and treatment of diseases with high precision and efficiency. nih.gov
Computational and Theoretical Investigations of Gold Manganese Systems
Density Functional Theory (DFT) and First-Principles Calculations
Density Functional Theory (DFT) and other first-principles methods are powerful quantum mechanical modeling tools used to investigate the electronic structure and properties of many-body systems. These calculations are based on the fundamental laws of physics without requiring empirical parameters, providing a robust framework for studying Au-Mn alloys and nanostructures.
DFT calculations are widely used to predict the electronic structure of Au-Mn systems. For instance, relativistic DFT calculations on manganese-doped gold clusters, such as Mn@Au₆ and Mn@Au₁₂, have shown that the magnetic moments arise predominantly from the manganese atom. researchgate.netnih.gov These studies have also revealed that the introduction of a manganese atom can significantly alter the stability and geometry of the host gold cluster. researchgate.net In some cases, the substitution of a gold atom with a manganese atom enhances the stability of the host cluster. researchgate.net
First-principles calculations have been applied to various Au-Mn configurations, from alloys to nanoclusters. researchgate.netiaea.org The results of these theoretical calculations are often in excellent agreement with available experimental data, validating the predictive power of the computational models. researchgate.net For example, the calculated exchange splitting of the Mn 3s level in an aluminum host was found to be 2.92 eV, which aligns remarkably well with the experimental value of 2.9 eV. aps.org This agreement between theory and experiment is crucial for establishing the reliability of computational predictions for properties that have not yet been measured. The electronic properties of Au-Mn systems, as revealed by DFT, show metallic behavior, which is consistent with the overlap between conduction and valence bands in the calculated band structure. researchgate.net
First-principles methods are employed to construct effective magnetic Hamiltonians, which are essential for determining the magnetic ground state and finite-temperature magnetic properties of materials. epj-conferences.org A key component of these Hamiltonians is the tensor of interatomic exchange constants, denoted as Jᵢⱼ. epj-conferences.org This tensor describes the interaction between magnetic moments on different atomic sites and includes several contributions:
Isotropic part (Jᵢⱼ) : The main component, often referred to as the Heisenberg exchange interaction. epj-conferences.org
Anisotropic symmetric part : Includes effects from the crystal field and dipole-dipole interactions. epj-conferences.org
Asymmetric part : Arises from spin-orbit coupling and is related to the Dzyaloshinskii-Moriya vector. epj-conferences.org
Methods based on the "local force theorem" have been developed to calculate these effective exchange parameters from the electronic structure of magnetic crystals. aps.org These calculations are vital for understanding the nature of magnetic ordering (ferromagnetic, antiferromagnetic, etc.) in complex systems like Au-Mn alloys.
DFT is a powerful tool for modeling the adsorption of atoms and molecules on surfaces and for understanding the interactions at interfaces. The adsorption energy, a key quantity, determines the stability of an adsorbate on a surface. A negative adsorption energy indicates that the adsorption process is favorable. youtube.com
Computational studies have successfully calculated adsorption energies for various systems, providing insight into the underlying mechanisms. For example, the adsorption energy of gold atoms on different surfaces of pyrite has been calculated, showing that the (210) surface has the strongest adsorption capacity. mdpi.com Similarly, DFT calculations for carbon monoxide on manganese oxide surfaces have provided accurate estimates of adsorption energies that agree well with experimental values. osti.gov
At the interface between a magnetic material and a heavy metal, an antisymmetric exchange interaction known as the interfacial Dzyaloshinskii-Moriya interaction (iDMI) can arise. aps.org This interaction favors non-collinear spin arrangements and is crucial for stabilizing chiral spin textures like skyrmions. DFT calculations have been used to determine iDMI values for interfaces such as NiO/Au and MnPt/W, revealing that the strength of this interaction is comparable to that found in common ferromagnetic systems. aps.org
| System | Adsorbate | Surface/Interface | Calculated Adsorption Energy |
|---|---|---|---|
| Au on Pyrite | Gold (Au) | (100) | -0.84 eV mdpi.com |
| Au on Pyrite | Gold (Au) | (111) | -1.67 eV mdpi.com |
| Au on Pyrite | Gold (Au) | (210) | -2.68 eV mdpi.com |
| CO on MnO | Carbon Monoxide (CO) | (100) Terrace Site | -36.4 kJ/mol osti.gov |
| CO on MnO | Carbon Monoxide (CO) | (100) Step Edge | -129.8 kJ/mol osti.gov |
For systems containing heavy elements like gold, relativistic effects, particularly spin-orbit coupling (SOC), significantly influence the electronic structure. quantumatk.com First-principles calculations for bulk gold demonstrate that including SOC leads to a substantial reorganization of the electronic energy bands compared to standard scalar-relativistic calculations. quantumatk.com
In Au-Mn systems, SOC effects are critical for accurately describing magnetic anisotropy and phenomena like the Dzyaloshinskii-Moriya interaction. epj-conferences.org Computational studies on transition-metal-doped gold cages (TM@Au₁₂) have explored the influence of spin-orbit coupling on their electronic and magnetic properties. semanticscholar.org Analysis of the Au 4f core levels in supported gold nanoparticles has also highlighted the importance of SOC, showing that while spin-orbit-splitting values remain close to bulk values, peak intensity and linewidth ratios can vary significantly, indicating alterations in the electronic band structure. mdpi.comresearchgate.net The inclusion of SOC in DFT calculations is typically handled within a noncollinear representation of electron spin, which is computationally more demanding but necessary for an accurate description of these systems. quantumatk.comstackexchange.com
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for determining ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are essential for exploring the finite-temperature behavior and dynamics of materials.
Monte Carlo simulations are a powerful numerical technique for studying the magnetic properties of materials as a function of temperature. cityu.edu.hk By using effective magnetic Hamiltonians with parameters derived from first-principles calculations, MC simulations can explore the vast configuration space of magnetic moments in a material to determine its magnetic ordering and critical temperatures (Curie or Néel temperatures). epj-conferences.org
This approach is particularly useful for complex magnetic systems where many different magnetic arrangements are possible. MC simulations can track the thermal variations of order parameters (like average magnetization) to identify phase transitions. researchgate.net The method has been successfully applied to investigate dynamic phase transitions in various magnetic models, providing insights into how systems respond to time-dependent external fields. researchgate.netaps.org By analyzing the system at different sizes, finite-size scaling methods can be used to accurately locate phase transition points in the thermodynamic limit. cityu.edu.hknorthwestern.edu These simulations are crucial for understanding the transition between different magnetic phases, such as ferromagnetic and paramagnetic states, in Au-Mn and other magnetic alloys. cityu.edu.hk
Structural Dynamics at Interfaces
Computational studies have provided significant insights into the structural dynamics at the interfaces between gold and manganese materials, particularly manganese oxides (MnOx). These investigations are crucial for understanding the enhanced catalytic activities observed in these composite systems. The interaction between gold nanoparticles and manganese oxide supports can lead to unique structural arrangements and dynamic behaviors under reaction conditions.
Theoretical models often focus on the interface between gold and various manganese oxide phases (e.g., MnO, Mn2O3, MnO2). Studies have explored how the lattice mismatch between gold and the manganese oxide support influences the interfacial structure and stability. For instance, density functional theory (DFT) calculations are used to determine the most energetically favorable adsorption sites for gold clusters on manganese oxide surfaces and vice versa. These calculations can reveal the nature of the bonding at the interface, whether it's primarily physical (van der Waals) or chemical in nature, involving orbital hybridization.
Research into the structural dynamics has also considered the effect of the environment, such as the presence of reactants in a catalytic process. For example, in the oxygen evolution reaction (OER), the interface between gold and manganese oxide is not static. In situ characterization techniques, complemented by computational models, suggest that the oxidation state of manganese at the interface can change dynamically, which in turn affects the local atomic structure. acs.orgnih.gov One hypothesis is that manganese oxide located at the interface with gold may assume a more reduced state compared to the bulk material under OER conditions. nih.gov This dynamic change in the local structure is believed to be a key factor in the enhanced catalytic performance of Au/MnOx systems. acs.orgnih.gov
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these interfaces at finite temperatures. MD studies can model the diffusion of atoms at the interface, the restructuring of nanoparticles, and the response of the interface to external stimuli like an applied potential in electrocatalysis. These simulations provide a time-resolved picture of the structural evolution of the Au-Mn interface, which is essential for understanding mechanisms of catalysis and degradation.
Modeling of Charge Transfer and Redox Processes
The modeling of charge transfer and redox processes in gold-manganese systems is fundamental to explaining their catalytic and electronic properties. Computational methods, particularly DFT, are instrumental in mapping the electronic structure and predicting charge transfer pathways.
In Au/MnOx catalysts, a key finding from both experimental and theoretical studies is the electronic modification of the components due to their interaction. acs.org DFT calculations can quantify the direction and magnitude of charge transfer between the gold and the manganese oxide. This charge transfer can alter the d-band center of the gold atoms at the interface, which is a well-established descriptor for the adsorption energy of reaction intermediates in catalysis. Similarly, the charge transfer affects the oxidation state of manganese ions, which is crucial for redox-driven catalytic cycles like the OER and the oxygen reduction reaction (ORR). acs.orgmit.edu
In situ X-ray absorption spectroscopy (XAS) studies, supported by theoretical modeling, have shown that in Au-MnOx systems, the manganese valence state undergoes reversible changes during electrochemical processes. acs.orgmit.edu For instance, during the OER, manganese is oxidized to a mixed Mn³⁺/Mn⁴⁺ state, while during the ORR, it is reduced to states including Mn³⁺ and even tetrahedral Mn²⁺. acs.orgmit.edu Computational models help to interpret these spectroscopic results and link the observed electronic changes to specific catalytic steps.
Theoretical models have also been developed to describe the kinetics of charge transfer. These models often go beyond static DFT calculations and incorporate approaches to calculate activation energies for electron transfer steps. By identifying the lowest energy pathways for redox transitions, these models can help to elucidate the reaction mechanisms. For example, studies on manganese-based perovskites have shown a direct link between changes in the Mn redox state and the ORR activity, with the Mn⁴⁺/Mn³⁺ redox transition potential being proposed as a key activity descriptor. acs.org The presence of gold can modify these redox potentials, thereby tuning the catalytic activity.
Table 1: Investigated Redox Transitions in Manganese Oxides for Oxygen Electrocatalysis
| Catalytic Process | Predominant Redox Transition | Key Findings |
| Oxygen Evolution Reaction (OER) | Mn³⁺ ↔ Mn⁴⁺ | Oxidation to a mixed Mn³⁺/Mn⁴⁺ valence state precedes oxygen evolution. acs.orgmit.edu The optimal Mn valence for OER activity is debated, with some studies suggesting Mn³⁺ as the active site and others a range of Mn³⁺.⁶⁺ to Mn³⁺.⁸⁺. anl.gov |
| Oxygen Reduction Reaction (ORR) | Mn⁴⁺/Mn³⁺ ↔ Mn³⁺/Mn²⁺ | Reduction of manganese to states below Mn³⁺, including tetrahedral Mn²⁺, occurs under ORR conditions. acs.orgmit.edu The potential of the Mn⁴⁺/Mn³⁺ redox transition has been proposed as a descriptor for ORR activity. acs.org |
Thermodynamic Stability and Energetic Properties of Gold-Manganese Structures
The thermodynamic stability and energetic properties of gold-manganese structures, including alloys and nanoparticles, are critical for their synthesis and application. First-principles calculations based on DFT are a primary tool for investigating these properties.
Computational studies can predict the formation energies of different Au-Mn alloy phases and nanostructures. acs.org By comparing the total energies of various atomic arrangements, it is possible to construct theoretical phase diagrams that show the most stable structures as a function of composition and temperature. For instance, calculations can determine whether an ordered intermetallic compound, a solid solution, or phase separation is thermodynamically preferred. In multi-principal element alloys containing manganese, the interaction between different elements significantly affects properties like vacancy energy and surface energy. oaepublish.com
The stability of nanostructures is also heavily influenced by surface energy. Theoretical studies on gold nanoparticles have shown that the thermodynamically preferred shape and structure (e.g., icosahedra, decahedra, or faceted single-crystal shapes) depend on the particle size. anu.edu.aumaterialsmodeling.org For Au-Mn nanoalloys, the surface segregation of one element can be predicted by calculating the surface energies for different surface terminations. The element with the lower surface energy will tend to segregate to the surface to minimize the total energy of the nanoparticle.
The energetic properties of Au-Mn systems also encompass their magnetic behavior. While gold is non-magnetic, manganese can exhibit various magnetic orderings. DFT calculations can predict the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) of Au-Mn alloys. oaepublish.com These magnetic properties are closely linked to the electronic structure and can influence the material's catalytic and electronic applications. For example, in all-d-metal Heusler alloys containing manganese, the hybridization of d-orbitals is crucial in determining the magnetic behavior. arxiv.org
Table 2: Calculated Energetic Properties of Selected Alloy Systems
| System | Property | Computational Method | Finding |
| Zr₂CoZ (Z=Al, Ga, In) Heusler Alloys | Enthalpy of Formation (ΔH_DFT) | DFT | The Cu₂MnAl-type structure is energetically more favorable than the inverse Heusler structure. For Zr₂CoAl, ΔH_DFT is -25.997 kJ/mol. acs.org |
| Co₂MnNb Heusler Alloy | Energetically Favorable State | DFT (WIEN2k) | The ferromagnetic (FM) state in the L2₁ structure is the most stable, with a lattice constant of 5.9723 Å. arxiv.org |
| NiCoCr vs. NiCoFe Alloys | Dislocation and Elastic Strain Energy | DFT | NiCoCr exhibits higher dislocation and elastic strain energy due to the significant modulus mismatch with Cr. oaepublish.com |
Computational Approaches for Underpotential Deposition Phenomena
Underpotential deposition (UPD) is an electrochemical process where a monolayer or sub-monolayer of one metal is deposited onto a different metal substrate at a potential that is positive to the thermodynamic Nernst potential for bulk deposition. acs.orgnih.gov Computational methods are vital for understanding the atomic-level mechanisms of UPD.
For the gold-manganese system, theoretical calculations have been employed to study the feasibility of Mn UPD on a gold substrate. researchgate.net Density functional theory (DFT) is used to model the deposition process by calculating the energetics of manganese adatom adsorption on different gold crystal facets (e.g., Au(111), Au(100)). These calculations can determine the preferred adsorption sites, the binding energies, and the resulting geometric and electronic structure of the Mn monolayer on the gold surface.
A key parameter derived from these computations is the underpotential shift (ΔU_p), which is the difference between the UPD potential and the bulk deposition potential. This shift can be estimated theoretically by calculating the difference in the adsorption energy of the depositing metal on the foreign substrate versus on a substrate of its own kind. Theoretical calculations based on the formation of a condensed two-dimensional (2D) phase of manganese on a gold substrate predicted that Mn/Au is a viable UPD system. researchgate.net
However, computational models for UPD must also consider the role of the solvent and anions from the electrolyte, which can co-adsorb on the electrode surface and significantly influence the deposition process. researchgate.net While initial theoretical models might neglect these effects for simplicity, more advanced computational approaches use explicit solvent models or implicit solvation schemes to provide a more realistic description of the electrochemical interface. Discrepancies between early theoretical predictions and experimental results for Mn UPD on gold have been attributed to the exclusion of solvent effects and anion adsorption in the computational models. researchgate.net For example, cyclic voltammetry experiments did not show Mn UPD on gold, possibly due to the facile hydrogen evolution on the gold surface, a factor not always included in the initial theoretical models. researchgate.net
Catalytic and Electrocatalytic Research Involving Gold Manganese Interactions
Oxygen Evolution Reaction (OER) Electrocatalysis
The oxygen evolution reaction is a critical process in renewable energy technologies such as water splitting and metal-air batteries. Gold-manganese composite materials have demonstrated notable performance as electrocatalysts for this reaction.
Composite catalysts featuring gold and manganese oxide (MnOx) have been shown to exhibit significantly enhanced electrocatalytic activity for the OER compared to manganese oxide alone. The addition of gold to MnOx can increase the turnover frequency (TOF), a measure of per-site catalytic activity, by an order of magnitude over the most effective pure MnOx catalysts. nih.govacs.orgfigshare.comnih.gov This enhancement is observed even with trace amounts of gold, suggesting a scalable approach to improving non-precious metal-based catalysts. nih.govnih.gov
Studies have demonstrated that composite catalysts of MnO nanoparticles in the presence of Au show a substantial increase in OER current. acs.org For instance, the mass activity and TOF of composite catalysts with both MnO and Au nanoparticles are approximately ten times higher than those of previously reported high-activity thin-film MnOx catalysts. acs.org This synergistic effect positions gold-manganese oxide composites as promising materials for efficient OER catalysis.
The enhanced catalytic activity in gold-manganese oxide systems is attributed to local interactions at the interface between the two materials, rather than changes to the bulk properties of the manganese oxide. nih.govacs.orgfigshare.comnih.gov Evidence suggests that the formation of active sites at the Au-MnOx interface is responsible for the improved performance. nih.govacs.org
Characterization of the catalyst surface after exposure to OER conditions indicates that the interaction between gold and manganese oxide is crucial. nih.govacs.org The presence of gold appears to influence the oxidation state of manganese at the interface. rsc.org Specifically, X-ray absorption spectroscopy has shown that in the presence of gold, MnO nanoparticles exhibit a more oxidized form. acs.org This local electronic interaction is believed to be a key factor in the catalytic enhancement. nih.govacs.orgfigshare.comnih.gov
A proposed mechanism to explain the enhanced OER activity at the gold-manganese oxide interface is the "hydrogen acceptor concept". researchgate.net This model suggests that gold sites near the manganese oxide active sites can act as hydrogen acceptors, which helps to stabilize the crucial *OOH reaction intermediate. researchgate.net This stabilization effectively lowers the potential required for the reaction to proceed. researchgate.net
According to Density Functional Theory (DFT) calculations, the interaction between gold and manganese oxides could decrease the OER overpotential by 100–300 mV. researchgate.net This mechanism provides a theoretical basis for the experimentally observed synergistic effects, where gold facilitates key steps in the OER pathway occurring on the manganese oxide surface.
Carbon Monoxide (CO) Oxidation Catalysis
The oxidation of carbon monoxide is vital for applications such as air purification and CO removal from hydrogen streams for fuel cells. Gold nanoparticles supported on manganese oxides are among the most active catalysts for this reaction, particularly at low temperatures. nih.govacs.org
Gold nanoparticles supported on manganese oxide nanostructures have demonstrated exceptionally high catalytic activity for CO oxidation at remarkably low temperatures. nih.govacs.orguu.nl Researchers have developed Au/MnO2 catalysts that are extremely active at temperatures as low as -80 °C. nih.govacs.orguu.nl For example, nanosized gold particles (2–3 nm) supported on α-MnO2 nanowires achieved a specific reaction rate of 2.8 mol(CO)·h⁻¹·g(Au)⁻¹ at -85 °C. nih.govacs.org
Furthermore, atomically precise Au25 nanoclusters deposited on a manganese oxide support have also shown high activity and stability, achieving 100% CO conversion at temperatures as low as -50 °C. nih.gov These catalysts not only show high activity but also remarkable stability, with some materials remaining stable for over 70 hours at 25 °C under normal CO oxidation conditions. nih.govacs.orguu.nl
| Catalyst | Key Performance Metric | Temperature | Reference |
|---|---|---|---|
| Au on α-MnO₂ nanowires | 2.8 mol(CO)·h⁻¹·g(Au)⁻¹ | -85 °C | nih.govacs.org |
| Au₂₅/MnO₂ | 100% CO Conversion | -50 °C | nih.gov |
| Au₂₅/MnO₂ | 50% CO Conversion | < -70 °C | nih.gov |
| Au on MnO₂ nanostructures | Highly active and stable for 70 h | 25 °C | nih.govuu.nl |
The catalytic activity of gold-manganese oxide systems in CO oxidation is strongly dependent on the specific phase of the manganese oxide support. researchgate.net Historically, Mn2O3 has been considered one of the most favorable supports for gold nanoparticles for this reaction. nih.govacs.orgpsu.edu The activity of Au/MnOx catalysts has been shown to follow the order Au/Mn2O3 > Au/MnO2 > Au/Mn3O4. researchgate.net For instance, complete CO oxidation could be achieved at room temperature over a 1% Au/α-Mn2O3 catalyst. psu.edu
However, recent studies have challenged this view by developing highly active catalysts using MnO2 supports. nih.govuu.nl A catalyst comprised of 2–3 nm gold nanoparticles on α-MnO2 nanowires and mesoporous β-MnO2 was found to have a specific reaction rate nearly 30 times higher than that of the most active Au/Mn2O3 catalyst at -85 °C. nih.govacs.orguu.nl The high surface area and specific preparation methods play a crucial role in the high activity of these Au/MnO2 materials. uu.nl The catalytic activity of different MnO2 phases (α, β, γ, δ) also varies, with α- and δ-MnO2 generally showing higher activity for CO oxidation than β- and γ-MnO2. researchgate.net This indicates that the choice of both the manganese oxidation state and its specific crystal phase is critical in designing highly efficient gold-based CO oxidation catalysts. researchgate.netresearchgate.net
Water-Gas Shift (WGS) Reaction Catalysis
Promotional Effects of Gold on Copper-Manganese (B8546573) Mixed Oxides
The water-gas shift (WGS) reaction, an essential industrial process for hydrogen production, has benefited from the development of advanced catalytic materials. Research has demonstrated that the addition of gold to copper-manganese mixed oxides supported on alumina (B75360) significantly enhances their catalytic performance. mdpi.com The primary goal of these studies is to create cost-effective and highly efficient catalysts by combining the properties of transition metal oxides with gold nanoparticles. mdpi.com
Studies evaluating the effect of the copper-to-manganese molar ratio and the addition of gold have shown that gold-containing catalysts are consistently more active than their non-promoted counterparts. mdpi.comresearchgate.net The most significant enhancement was observed in a copper-rich formulation (Cu:Mn molar ratio of 2:1), where the addition of gold led to higher carbon monoxide (CO) conversion at lower temperatures. mdpi.com For instance, at 260 °C, the CO conversion for the gold-promoted Cu-rich catalyst nearly reached the equilibrium value of 96.5%. mdpi.com
The promotional effect of gold is attributed to several factors. Gold facilitates the decomposition of the spinel structure of the mixed oxide and promotes the formation of highly dispersed copper particles during the reaction. mdpi.com This results in the presence of two distinct, finely dispersed active metallic phases—nanosized gold particles and small copper clusters—which are believed to be the active sites for the low-temperature WGS reaction. mdpi.com Characterization has shown that the presence of gold reduces the crystallite size of metallic copper; in one study, the copper crystallite size was about 31 nm in the gold-promoted sample, compared to 62 nm in the unpromoted sample. mdpi.com This increased dispersion of active copper species is directly linked to higher CO conversion rates. mdpi.com The high-surface-area alumina support, modified with the Cu-Mn mixed oxides, also plays a crucial role in stabilizing these fine gold particles. mdpi.com
| Catalyst Composition | CO Conversion at 200°C | CO Conversion at 260°C | Metallic Copper Crystallite Size |
|---|---|---|---|
| Au/CuMn (2:1 Molar Ratio) on Alumina | 40% | 96.5% | ~31 nm |
| CuMn (2:1 Molar Ratio) on Alumina | Lower than Au-promoted | Lower than Au-promoted | ~62 nm |
Electrochemical Carbon Dioxide (CO2) Reduction by Manganese Complexes
In the field of electrocatalysis, manganese complexes have emerged as highly effective catalysts for the electrochemical reduction of carbon dioxide (CO2RR), a process that converts CO2 into valuable chemicals and fuels. Research has highlighted the performance of organometallic manganese complexes, which can surpass that of traditional noble metal catalysts like gold. researchgate.netcnr.it
One notable study involved a specific manganese complex, fac-Mn(apbpy)(CO)3Br, which was anchored onto a gas diffusion layer and used as a cathode in a flow cell microreactor. researchgate.netcnr.it This system demonstrated efficient and selective conversion of CO2 into CO and formic acid (HCOOH) in an aqueous medium. The decorated electrode achieved Faradaic efficiencies of 76% for CO and 10% for HCOOH. researchgate.netunito.it The productivity for CO was close to 70 Nl min⁻¹ gMn⁻¹, with turnover numbers reaching as high as 1.6 x 10⁵. researchgate.netcnr.it
Crucially, the performance of this manganese-based molecular catalyst significantly outperformed a state-of-the-art gold nanoparticle electrocatalyst (10 wt% Au on carbon) when operated under the same cell conditions. researchgate.netcnr.it The use of molecular complexes like the manganese carbonyl complex offers advantages over metal nanoparticle catalysts, including more efficient metal utilization, reduced susceptibility to poisoning, and the ability to tune selectivity by modifying the electronic and coordination properties of the metal center. researchgate.netcnr.it
| Catalyst | Product | Faradaic Efficiency (FE) | Productivity | Turnover Number (TON) |
|---|---|---|---|---|
| fac-Mn(apbpy)(CO)3Br Complex | Carbon Monoxide (CO) | 76% | ~70 Nl min⁻¹ gMn⁻¹ | Up to 1.6 x 10⁵ |
| Formic Acid (HCOOH) | 10% | - | ||
| Gold Nanoparticle (Au/C 10 wt%) | CO | Outperformed by Mn complex | Outperformed by Mn complex | Outperformed by Mn complex |
Mechanistic Insights into Gold-Manganese Catalysis
Identification of Active Sites and Reaction Intermediates
Understanding the catalytic mechanism at a molecular level requires the identification of active sites and reaction intermediates. In gold-manganese systems, particularly in oxidation reactions, the interface between gold and manganese oxide is considered a critical location for catalytic activity. acs.orgnih.gov
For the electrocatalytic oxygen evolution reaction (OER), a composite catalyst of manganese oxide (MnOx) nanoparticles and gold nanoparticles exhibited a significant enhancement in activity compared to MnOx alone. acs.orgnih.gov Evidence suggests that this enhancement arises from a local interaction at the Au-MnOx interface rather than a bulk modification of the manganese oxide. acs.orgnih.gov This interface is believed to be the location of the active sites. acs.org
In manganese-catalyzed C-H functionalization reactions, the mechanism often involves high-valent manganese intermediates. For example, in C-H azidation reactions, a proposed pathway involves the oxidation of a Mn(III) catalyst to a high-valent O=Mn(V) complex. nih.govsemanticscholar.org This intermediate then abstracts a hydrogen atom from the substrate, generating an alkyl radical and a Mn(IV) intermediate, which subsequently delivers the azide (B81097) group to the radical to form the final product. nih.gov While this example does not directly involve gold, it illustrates the types of reaction intermediates that are central to manganese catalysis. The synergy in a gold-manganese system would involve gold influencing the formation or stability of these crucial manganese intermediates at their interface.
Electronic Structure Modifications at Catalytic Interfaces
The catalytic enhancement observed in gold-manganese systems is closely linked to modifications of the electronic structure at the catalyst's surface and interfaces. acs.orgmdpi.com The interaction between gold and a manganese oxide support can induce significant electronic changes that boost reactivity. acs.org
In studies of MnOx on gold supports for OER, X-ray absorption spectroscopy revealed that the presence of gold favors the formation of a less oxidized form of manganese oxide under oxidative potentials. acs.org This suggests a charge transfer or electronic interaction at the Au-MnOx interface that modifies the oxidation state of manganese, which is crucial for its catalytic function. This "interface effect," where reducible metal oxides like MnOx interact with gold, is a known phenomenon in heterogeneous catalysis. acs.org
More broadly, the engineering of interfaces is a key strategy for modulating the electronic structure of active sites. mdpi.com The interaction between a metal and its support can redistribute electron density, which in turn alters the adsorption energy of reaction intermediates and enhances catalytic activity. mdpi.com In the context of gold-manganese catalysis, the contact between gold nanoparticles and the manganese oxide support creates a unique electronic environment at the interface, distinct from either material alone. This modified electronic structure at the active sites is fundamental to the observed synergistic catalytic effects. acs.orgresearchgate.net
Surface and Interfacial Phenomena in Gold Manganese Architectures
Electronic Interactions at Gold-Manganese Interfaces
The electronic landscape at the junction of gold and manganese is complex, characterized by charge redistribution, orbital hybridization, and the alignment of energy levels. These interactions are fundamental to the electronic and catalytic properties of the interface.
Charge transfer (CT) is a significant interaction observed at gold-manganese interfaces, particularly in systems involving organometallic manganese complexes and gold surfaces. A notable example is the interaction between porphyrinic manganese and gold islands. In the case of Manganese(III) tetraphenylporphine chloride (Mn(TPP)Cl) physisorbed on gold island films, a charge-transfer interaction between the porphyrinic manganese and the gold islands has been proposed. This interaction is suggested as an additional factor in the surface-enhanced infrared absorption (SEIRA) mechanism observed for this system. thaiscience.info The anomalous spectral enhancement and substantial spectral shifts observed for Mn(TPP)Cl on a 3-nm-thick gold film are indicative of this charge transfer phenomenon. thaiscience.inforesearchgate.net
The number of porphyrin molecules remaining on the gold film after immersion in acetone was estimated to be approximately 2.36×10¹³ molecules, which corresponds to a surface coverage of about 2.9 x 10⁻¹¹ mol/cm². researchgate.net This low density suggests that the molecules are distributed loosely on the metal island surface, interacting through weak van der Waals forces, yet the significant SEIRA enhancement points to a more direct electronic interaction, namely charge transfer. researchgate.net
| Parameter | Value | Reference |
| Porphyrin Molecule | Manganese(III) tetraphenylporphine chloride (Mn(TPP)Cl) | thaiscience.inforesearchgate.net |
| Substrate | 3-nm-thick gold island film | thaiscience.inforesearchgate.net |
| Observed Phenomenon | Anomalous spectral enhancement in SEIRA | thaiscience.inforesearchgate.net |
| Proposed Mechanism | Charge-transfer (CT) interaction | thaiscience.info |
| Estimated Molecular Density | 2.36×10¹³ molecules | researchgate.net |
| Estimated Surface Coverage | ~2.9 x 10⁻¹¹ mol/cm² | researchgate.net |
The electronic structure of transition metals like gold and manganese is characterized by the presence of d-orbitals, which play a crucial role in chemical bonding and electronic properties. At the interface between gold and manganese, the hybridization of the d-states of both metals with the substrate states is anticipated. This orbital mixing can lead to the formation of new electronic states that are not present in the individual materials.
For gold, relativistic effects lead to the contraction of the 6s orbital and the expansion of the 5d orbitals, resulting in s-d hybridization. mdpi.com This hybridization is more prominent in nanoparticles due to the higher number of undercoordinated surface atoms, leading to narrower d-bands. mdpi.com In manganese, the 3d orbitals are key to its magnetic and chemical properties. libretexts.orgmdpi.com When gold and manganese are in close contact, the d-orbitals of both elements can overlap, leading to the formation of hybridized orbitals at the interface. This hybridization can alter the local density of states and influence the catalytic and electronic behavior of the gold-manganese architecture.
Fermi level pinning is a phenomenon that can occur at metal-semiconductor and metal-metal interfaces, where the Fermi level at the interface becomes fixed at a certain energy, regardless of the work function of the metal. quora.comaps.orgmdpi.comquora.com This pinning is often caused by the presence of interface states, such as those arising from defects, charge transfer, or the formation of an interface dipole. mdpi.comcmu.eduunibas.ch
At a gold-manganese interface, the formation of interface states can lead to Fermi level pinning. These states can trap charge, creating a dipole layer at the interface that opposes changes in the work function difference between the two metals. mdpi.com As a result, the Schottky barrier height, which governs charge transport across the interface, becomes less dependent on the work functions of gold and manganese. This effect can have significant implications for the performance of electronic devices based on gold-manganese junctions, as it can influence charge injection and transport properties. The presence of surface states can lead to band bending in the vicinity of the interface, further modifying the electronic landscape. atomfair.comwikipedia.orgcore.ac.uk
Surface Adsorption and Molecular Orientation
The adsorption of molecules onto gold-manganese surfaces and their subsequent orientation are critical factors in areas such as catalysis, sensing, and molecular electronics. The nature of the adsorption, whether it is physisorption or chemisorption, and the preferred orientation of the adsorbed molecules dictate the functionality of the surface.
The interaction of Manganese(III) tetraphenylporphine chloride (Mn(TPP)Cl) with gold island films is characterized as physisorption. thaiscience.inforesearchgate.net This type of adsorption is governed by weak van der Waals forces, which theoretically should not lead to a specific alignment of the adsorbed molecules. thaiscience.info Despite the weak nature of the interaction, experimental evidence from surface-enhanced infrared absorption (SEIRA) and UV-visible spectroscopy suggests a more ordered arrangement. thaiscience.info
The study of Mn(TPP)Cl on gold island films revealed a significant SEIRA enhancement, which is indicative of the molecules being in close proximity to the gold surface. thaiscience.inforesearchgate.net The number of porphyrin molecules that remained on a 3-nm-thick gold film after being immersed in acetone was quantified, suggesting a loose distribution on the surface. researchgate.net
| Adsorbate | Substrate | Type of Adsorption | Key Finding | Reference |
| Manganese(III) tetraphenylporphine chloride (Mn(TPP)Cl) | Gold island films | Physisorption | Anomalous SEIRA enhancement | thaiscience.inforesearchgate.net |
| Mn(TPP)Cl | 3-nm-thick gold film | Physisorption | Remaining molecules after acetone immersion suggest loose packing | researchgate.net |
Contrary to what is expected for physisorbed species, studies on Manganese(III) tetraphenylporphine chloride (Mn(TPP)Cl) on gold films indicate a preferred orientation of the adsorbed molecules. thaiscience.info The combination of UV-visible and SEIRA spectral results suggests that the physisorbed Mn(TPP)Cl molecules adopt an inclined ring orientation on the gold surface. thaiscience.info
Interfacial Effects on Chemical Reactivity and Catalysis in Gold-Manganese Architectures
The interface between gold and manganese oxides in composite nanomaterials is a region of significant chemical interest, giving rise to unique catalytic properties not observed in the individual components. The interactions at this boundary can profoundly influence the electronic structure and, consequently, the chemical reactivity and catalytic performance of the material.
Enhanced Catalytic Activity at Interfaces
The interaction between gold and manganese oxides at their interface is a critical factor in enhancing catalytic performance, particularly in oxidation reactions. Studies have conclusively shown that the addition of gold to manganese oxide (MnOx) catalysts significantly boosts their activity for reactions like the oxygen evolution reaction (OER), a key process in water electrolysis. This enhancement is not merely a bulk effect but a localized phenomenon occurring at the Au-MnOx interface.
Research demonstrates that composite catalysts made of gold and manganese oxide nanoparticles exhibit substantially higher OER activity compared to catalysts composed solely of MnOx. The turnover frequency (TOF), a measure of per-site catalytic activity, has been shown to be an order of magnitude higher for Au-MnOx systems than for the most effective pure MnOx catalysts reported. Even trace amounts of gold are sufficient to activate the manganese oxide catalyst, underscoring that the active sites are formed specifically at the local interface between the two materials. This synergistic interaction is also observed with other noble metals like platinum, which are known to interact with transition metal oxides to create highly active interfacial sites. The enhanced activity is attributed to the unique electronic environment created at the junction of the two materials, which facilitates the adsorption and reaction of molecules.
Different chemical and physical preparation methods for creating these interfaces, such as deposition-precipitation with urea (DPU), deposition-precipitation with NaOH (DPN), and sputtering, can influence the strength of the Au-MnO₂ interaction. Methods that promote uniform growth and strong interaction between monodispersed gold nanoparticles and manganese dioxide nanowires have been shown to achieve higher OER performance.
Table 1: Comparison of Catalytic Performance for Oxygen Evolution Reaction (OER)
| Catalyst System | Key Finding | Performance Enhancement | Reference |
|---|---|---|---|
| Nanoparticulate Au and MnOₓ | Significantly enhances OER activity compared to MnOₓ alone. | An order of magnitude higher turnover frequency (TOF). | Current time information in Cass County, US.Current time information in Kristiansand, NO.acs.org |
| Trace amounts of Au on MnOₓ | Sufficient to activate the catalyst, indicating a local interaction is the cause of enhancement. | Significant enhancement in OER activity. | Current time information in Cass County, US.Current time information in Kristiansand, NO. |
| Au nanoparticles on MnO₂ nanowires (prepared by DPU and DPN) | Chemical preparation methods can achieve stronger interaction than physical methods like sputtering. | Higher OER performance due to stronger Au-MnO₂ interaction. | nih.gov |
| Au NPs and Mn₃O₄ (derived from MOF) | Active interface is crucial for the oxidation of PCl₃ to POCl₃. | Achieved a 99.13% yield of POCl₃ at 80 °C. | nih.gov |
Formation of Oxidized Metal Species at Interfaces
The electronic interactions at the gold-manganese oxide interface lead to changes in the oxidation states of the metals, a phenomenon crucial to the enhanced catalytic activity. In these composite systems, a charge transfer can occur between the gold and the manganese oxide. Specifically, reducible metal oxides like MnO₂ are known to interact with noble metals to form a more oxidized noble metal at the interface.
Surface Reconstruction and Dynamics in Gold-Manganese Nanoparticles
The surfaces of gold-manganese nanoparticles are not static entities but are dynamic and can undergo significant structural evolution and reconstruction, especially under reaction conditions or during synthesis. These changes are driven by factors such as the chemical environment (e.g., oxygen partial pressure), temperature, and the inherent tendency of the system to minimize its surface energy.
In studies involving the deposition of manganese on a gold (Au(111)) surface, the formation of a Mn–Au surface alloy is observed. This alloying effect is confirmed by shifts in the binding energy of the Mn 2p peaks in X-ray photoelectron spectroscopy (XPS). The structure of this surface alloy evolves dynamically depending on the conditions.
When the Mn–Au surface alloy is exposed to an oxygen atmosphere, a process of oxidation and structural reconstruction begins. At room temperature and low oxygen pressures, bright clusters of manganese oxide nanostructures start to appear on the Mn-Au islands. As the oxygen pressure increases, the density and size of these oxide clusters grow.
Further structural transitions occur upon annealing in oxygen at higher temperatures (500 to 800 K). This two-step process—depositing manganese and then oxidizing it—can produce ordered manganese oxide (MnOx) overlayers on the gold surface. Depending on the oxygen pressure and temperature, different reconstructed phases of MnOx can form. For example, in an "oxygen-rich" regime, a reconstructed hexagonal MnOx phase consisting of parallel stripes can be observed using scanning tunneling microscopy (STM). The underlying herringbone reconstruction of the Au(111) substrate can even be imprinted onto these MnOx islands, indicating a strong interaction and structural influence of the gold support on the manganese oxide layer. These dynamic changes highlight that the active surface of a gold-manganese catalyst can be significantly different under operating conditions compared to its as-synthesized state.
Advanced Spectroscopic and Microscopic Characterization Techniques for Gold Manganese Systems
Electron Microscopy Techniques
Electron microscopy offers unparalleled spatial resolution for imaging the nanoscale features of gold-manganese materials. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Scanning Transmission Electron Microscopy (STEM) are indispensable for understanding the morphology, crystallography, and elemental composition of Au-Mn alloys, nanoparticles, and thin films.
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of materials. In the context of gold-manganese systems, TEM provides direct visualization of the microstructure, including grain size, phase distribution, and defects. researchgate.netmdpi.com High-Resolution TEM (HR-TEM) extends this capability to the atomic scale, allowing for the direct imaging of crystal lattices. researchgate.netglobalsino.com
In Au-Mn alloys, TEM can reveal the morphology and arrangement of different phases. For instance, in multiphase alloys, TEM micrographs can distinguish between the Au-rich and Mn-rich regions, providing information on their size, shape, and orientation relationships. Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, can be used to determine the crystal structure of individual grains or phases within the material. researchgate.net
HR-TEM has been instrumental in characterizing the atomic arrangement in Au-Mn nanoparticles. The lattice fringes observed in HR-TEM images provide direct evidence of the crystalline nature of the nanoparticles and can be used to identify their crystallographic orientation. globalsino.comresearchgate.net For example, in Au-Ag alloy nanoparticles, which serve as an analogue system, HR-TEM has been used to confirm the face-centered cubic (fcc) structure by measuring the lattice spacing. researchgate.net
Key Research Findings from TEM/HR-TEM Studies:
Microstructure Visualization: TEM imaging of Al-Mg-Mn-Ag-Cr-Zr alloys has revealed the distribution and morphology of various precipitates, which is crucial for understanding the material's mechanical properties. mdpi.com
Crystallinity Confirmation: HR-TEM images of Au-Ag alloy nanoparticles have shown clear lattice fringes, confirming their crystalline structure and providing information on local defects. researchgate.net
Phase Identification: SAED patterns obtained in the TEM can be indexed to identify the crystal structures of different phases present in Au-Mn alloys.
| Technique | Information Obtained | Example Application | Key Finding |
|---|---|---|---|
| TEM | Microstructure, grain size, phase distribution | Analysis of Al-Mg-Mn-Ag-Cr-Zr alloy | Visualization of nanoscale precipitates. mdpi.com |
| HR-TEM | Crystal lattice imaging, defect analysis | Characterization of Au-Ag alloy nanoparticles | Confirmation of fcc crystal structure and observation of local defects. researchgate.net |
| SAED | Crystal structure and orientation | Phase analysis in Au-Ag alloys | Identification of crystallographic planes confirming the fcc structure. researchgate.net |
Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of materials with high resolution and a large depth of field. azomining.com When coupled with Energy-Dispersive X-ray Spectrometry (EDS), SEM becomes a powerful tool for elemental analysis, allowing for the determination of the elemental composition of a sample and the generation of elemental maps. azomining.comthermofisher.com
In the study of gold-manganese systems, SEM is used to examine the morphology of alloys, nanoparticles, and thin films. For example, in electrodeposited Zn-Mn alloys, SEM has been used to observe the influence of plating conditions on the surface morphology. nmfrc.org
EDS analysis provides quantitative and qualitative information about the elemental composition of Au-Mn materials. By scanning the electron beam across the sample, EDS can generate elemental maps that show the spatial distribution of gold and manganese. researchgate.net This is particularly useful for confirming the formation of alloyed nanoparticles and for assessing the homogeneity of the elemental distribution. researchgate.netresearchgate.net For instance, in the analysis of bimetallic nanoparticles, EDS can confirm the presence of both metals and provide their atomic ratio. researchgate.net
Key Research Findings from SEM/EDS Studies:
Morphological Analysis: SEM has been used to study the surface morphology of electrodeposited Zn-Mn alloys, revealing changes in structure with different deposition parameters. nmfrc.org
Elemental Composition: EDS is routinely used to confirm the elemental composition of synthesized nanoparticles, such as in Fe3O4-Au hybrid nanoparticles. researchgate.net
Elemental Mapping: EDS mapping provides a visual representation of the distribution of elements, which has been used to show the uniform distribution of Pt and Pd in bimetallic nanoparticles. researchgate.net
| Technique | Information Obtained | Example Application | Key Finding |
|---|---|---|---|
| SEM | Surface topography and morphology | Characterization of electrodeposited Zn-Mn alloys | Revealed the influence of plating conditions on deposit morphology. nmfrc.org |
| EDS | Elemental composition (qualitative and quantitative) | Analysis of Fe3O4-Au hybrid nanoparticles | Confirmed the presence of both iron and gold in the nanoparticles. researchgate.net |
| EDS Mapping | Spatial distribution of elements | Study of Pt-Pd bimetallic nanoparticles | Demonstrated the uniform distribution of both platinum and palladium. researchgate.net |
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique that provides atomic-resolution images with contrast that is highly sensitive to the atomic number (Z) of the elements in the sample. conicet.gov.artdl.org This "Z-contrast" imaging makes HAADF-STEM particularly well-suited for studying bimetallic systems like gold-manganese, where the significant difference in atomic number between gold (Z=79) and manganese (Z=25) allows for clear differentiation between the two elements. researchgate.net
In HAADF-STEM images, regions with heavier elements scatter more electrons at high angles and thus appear brighter. mdpi.com This allows for the direct visualization of the atomic arrangement in bimetallic nanoparticles, including the identification of core-shell structures, alloyed configurations, and elemental segregation at interfaces. researchgate.net For example, in the study of Pt-Pd bimetallic nanoparticles, HAADF-STEM has been used to visualize the distribution of the two elements at the atomic scale. researchgate.net
Key Research Findings from HAADF-STEM Studies:
Atomic-Resolution Imaging: HAADF-STEM provides direct images of atomic columns, enabling the study of crystal structures and interfaces at the atomic level. researchgate.net
Z-Contrast Imaging: The strong dependence of image intensity on atomic number allows for the straightforward identification and mapping of different elements in bimetallic nanoparticles. mdpi.comresearchgate.net
Structural Analysis: HAADF-STEM has been used to study the atomic structure of core-shell nanoparticles, providing insights into lattice strain and distortion. researchgate.net
| Technique | Principle | Information Obtained | Application in Bimetallic Systems |
|---|---|---|---|
| HAADF-STEM | Detection of high-angle scattered electrons | Atomic-resolution images with Z-contrast | Direct visualization of elemental distribution in core-shell and alloyed nanoparticles. researchgate.netresearchgate.net |
X-ray Spectroscopy and Diffraction
X-ray based techniques are essential for probing the crystal structure and electronic properties of gold-manganese systems. X-ray diffraction provides information on the long-range atomic order, while X-ray absorption spectroscopy offers insights into the local atomic and electronic structure.
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. walisongo.ac.id By analyzing the angles and intensities of the diffracted X-ray beams, one can identify the phases present in a sample, determine their crystal structures, and measure their lattice parameters. nmfrc.org
In the context of gold-manganese systems, XRD is used to identify the various intermetallic compounds that can form, such as Au4Mn, Au3Mn, Au2Mn, AuMn, and AuMn3. tdl.org The positions of the diffraction peaks are characteristic of the crystal structure of each phase, allowing for phase identification by comparison with standard diffraction patterns. nmfrc.org For thin films, grazing-incidence XRD (GIXRD) can be employed to enhance the signal from the film while minimizing the contribution from the substrate. researchgate.net
Synchrotron XRD offers several advantages over conventional laboratory XRD, including higher intensity and better resolution. researchgate.net This allows for the detection of minor phases, the analysis of small sample volumes, and the in-situ study of phase transformations as a function of temperature or other external parameters. manchester.ac.uk
Key Research Findings from XRD Studies:
Phase Identification: XRD has been used to identify the crystal phases in electrodeposited Zn-Mn alloys by comparing the experimental diffractogram with standard patterns. nmfrc.org
Structure Determination: The crystal structures of new gold-based intermetallic compounds have been determined using single-crystal XRD. tdl.org
Thin Film Analysis: XRD is a key technique for characterizing the crystal structure and orientation of thin films. researchgate.netresearchgate.net
| Technique | Information Obtained | Example Application | Key Finding |
|---|---|---|---|
| XRD | Crystal structure, phase identification, lattice parameters | Analysis of electrodeposited Zn-Mn alloys | Identified the deposit as having the same structure as a bulk alloy of the same composition. nmfrc.org |
| Single-Crystal XRD | Precise determination of crystal structures | Study of new gold-based intermetallic compounds | Revealed the formation of AlB2-type and MgZn2-type structures. tdl.org |
| Synchrotron XRD | High-resolution phase analysis, in-situ studies | Analysis of nickel superalloys | Enabled the resolution of overlapping diffraction peaks from different phases. researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic and electronic structure of a specific element in a material. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For gold-manganese systems, XAS at the manganese K-edge and L-edge is particularly valuable. The Mn K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the manganese atoms. anl.gov The energy of the absorption edge shifts to higher values with increasing oxidation state, allowing for the determination of the average oxidation state of manganese in a sample. anl.govresearchgate.net The pre-edge features in the K-edge spectrum provide information about the local symmetry of the Mn site. anl.govaps.org
The Mn L-edge XAS probes the electronic transitions from the 2p core levels to the unoccupied 3d states, providing direct information about the 3d electronic structure, which is responsible for the magnetic properties of manganese compounds. researchgate.netufl.edu The shape and energy position of the L-edge spectrum are sensitive to the oxidation state, spin state, and ligand field of the manganese ions. ufl.eduacs.orgufl.edu
While N K-edge XAS is not directly applicable to a binary gold-manganese compound, it is a relevant technique for studying more complex systems where gold-manganese nanoparticles might be supported on or interact with nitrogen-containing materials.
Key Research Findings from XAS Studies:
Oxidation State Determination: The position of the Mn K-edge has been shown to correlate linearly with the oxidation state of manganese in various oxide compounds, allowing for the quantitative determination of the average Mn oxidation state. conicet.gov.aranl.gov
Local Structure Analysis: The pre-edge features of the Mn K-edge XANES spectra are sensitive to the coordination environment of the manganese atoms. aps.org
Electronic Structure Probing: Mn L-edge spectroscopy provides detailed information on the 3d electronic states, including spin state and ligand field effects, in manganese compounds. ufl.eduacs.org
| Technique | Probed Transitions | Information Obtained | Relevance to Au-Mn Systems |
|---|---|---|---|
| Mn K-edge XANES | 1s to unoccupied p-states | Mn oxidation state, coordination geometry | Determination of the oxidation state of Mn in Au-Mn catalysts and oxides. conicet.gov.aranl.govresearchgate.net |
| Mn L-edge XAS | 2p to unoccupied 3d-states | 3d electronic structure, spin state, ligand field | Understanding the magnetic properties and electronic interactions of Mn in Au-Mn compounds. researchgate.netufl.eduacs.org |
Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials. mpg.deresearchgate.net It provides information on the coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms around a specific absorbing atom. rsc.orgsgservice.com.tw The technique is applicable to a wide range of materials, from crystalline solids to amorphous systems and nanoparticles. rsc.org
In the context of gold-manganese systems, EXAFS can be employed to probe the local environment of both Au and Mn atoms independently by tuning the incident X-ray energy to the respective absorption edges (e.g., Au L-edge or Mn K-edge). The analysis of the EXAFS region, which consists of oscillations in the X-ray absorption coefficient well above the absorption edge, reveals details about the short-range order. mpg.deaps.org
The underlying principle involves the interference between the outgoing photoelectron wave generated by the absorption of an X-ray photon and the waves backscattered from neighboring atoms. mpg.de This interference pattern, when analyzed using Fourier transformation, yields a radial distribution function that provides precise information on interatomic distances. rsc.orgsgservice.com.tw For Au-Mn alloys and compounds, this allows for the quantitative determination of Au-Mn, Au-Au, and Mn-Mn bond lengths and the number of nearest neighbors, which is crucial for understanding alloy formation, phase separation, and the structure of intermetallic compounds.
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information on the electronic structure, oxidation state, and local coordination geometry of the absorbing atom. wikipedia.orgresearchgate.net The XANES region covers the energy range from just below to about 50-100 eV above the absorption edge. wikipedia.org This part of the spectrum is sensitive to electronic transitions from a core level to unoccupied states. researchgate.netuu.nl
For gold-manganese systems, XANES is an invaluable tool for determining the formal oxidation states of the constituent elements. The energy position of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a shift to higher energy typically indicates a higher oxidation state. sgservice.com.tw This is particularly useful for manganese, which can exist in multiple oxidation states.
Furthermore, the features within the XANES spectrum, such as pre-edge peaks and the shape of the main absorption edge (the "white line"), serve as a fingerprint for the local coordination environment (e.g., tetrahedral vs. octahedral) and the nature of the chemical bonding. uu.nlresearchgate.net In Au-Mn alloys, changes in the intensity of the Au L2,3 edge white line can indicate a depletion or increase of d-band electronic charge at the gold site, providing insight into charge transfer and hybridization between Au and Mn atoms. researchgate.net
Photoemission Spectroscopy (XPS, UPS)
Photoemission spectroscopy encompasses both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS). These techniques are highly surface-sensitive and provide critical information about the elemental composition, chemical states, and electronic structure of the material's surface.
X-ray Photoelectron Spectroscopy (XPS) is used to identify the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a surface. researchgate.netcambridge.org In Au-Mn systems, XPS can distinguish between different oxidation states of manganese (e.g., Mn2+, Mn3+, Mn4+) by analyzing the binding energies of the core-level electrons, such as the Mn 2p or Mn 3s peaks. xpsfitting.comiaea.orgresearchgate.net The analysis is often complex due to multiplet splitting, but provides a detailed picture of the surface chemistry. xpsfitting.com
| Chemical State | Binding Energy Mn 2p3/2 (eV) |
| Mn metal | 638.7 |
| MnO (Mn2+) | 641.4 |
| Mn2O3 (Mn3+) | 641.4 |
| MnO2 (Mn4+) | 641.8 |
This table presents typical binding energies for various manganese oxidation states, which are essential for the analysis of XPS data from gold-manganese compounds.
Ultraviolet Photoemission Spectroscopy (UPS) uses lower energy ultraviolet photons to probe the valence band region. kratos.comwikipedia.org This technique is essential for investigating the electronic structure of the occupied states near the Fermi level, which govern the material's electronic and magnetic properties. wikipedia.orgiitm.ac.in For Au-Mn compounds, UPS can map the density of states of the valence band, revealing the contributions from Au 5d and Mn 3d electrons and the extent of their hybridization. iitm.ac.inwsu.edu UPS is also used to determine the work function of the material. kratos.comresearchgate.net
Auger Electron Spectroscopy
Auger Electron Spectroscopy (AES) is a widely used surface analysis technique that identifies the elemental composition of the top 3-10 nm of a material's surface. wikipedia.orgeag.comcarleton.edu The technique uses a focused electron beam to excite surface atoms, causing the emission of "Auger" electrons with kinetic energies characteristic of the parent element. eag.comphi.com This allows for the unambiguous identification of all elements except H and He. carleton.edu
For gold-manganese systems, AES can provide quantitative elemental analysis of the surface. carleton.eduphi.com Because the primary electron beam can be focused to nanometer-scale diameters, AES is particularly useful for elemental mapping of surfaces, allowing for the visualization of the spatial distribution of gold and manganese on a microscopic scale. eag.com
A key application of AES in the study of Au-Mn materials is depth profiling. wikipedia.orgphi.com By combining AES with an ion gun that sputters away the surface layer by layer, it is possible to obtain a compositional profile as a function of depth. wikipedia.org This is invaluable for characterizing thin films, layered structures, and interfacial regions in Au-Mn systems. phi.com
Mössbauer Spectroscopy (197Au nuclei)
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. uni-bielefeld.de For gold-manganese systems, 197Au Mössbauer spectroscopy provides unique insights into the local magnetic and chemical environment of the gold atoms. aps.org The technique measures the resonant, recoil-free absorption of gamma rays, and the resulting spectrum is analyzed in terms of three main parameters: the isomer shift, magnetic dipole splitting, and electric quadrupole splitting. uni-bielefeld.deresearchgate.net
Isomer Shift and Magnetic Dipole Splittings
The isomer shift (IS) is a measure of the difference in the s-electron density at the nucleus between the source and the absorber. aps.orgiaea.org It is sensitive to the oxidation state and the nature of the chemical bonding of the Mössbauer atom. znaturforsch.com In ordered gold-manganese alloys, the isomer shift as a function of composition deviates significantly from the linearity often seen in solid-solution alloys. aps.org This indicates a complex change in the electronic environment of the Au nuclei as the Mn content varies.
Magnetic dipole splitting, also known as the nuclear Zeeman effect, results from the interaction of the nuclear magnetic moment with a magnetic field at the nucleus (the hyperfine field). aps.orgresearchgate.netscilit.com In magnetically ordered materials, this interaction splits the nuclear energy levels, leading to a multi-line spectrum (typically a sextet for 57Fe, but more complex for 197Au). The magnitude of this splitting is directly proportional to the hyperfine field. aps.org Studies on intermetallic Au-Mn compounds have measured these hyperfine fields, providing direct information on the magnetic state at the Au sites. aps.org For instance, in Au4Mn, a hyperfine field of 270 kG has been observed at the Au nucleus at 4.2 °K. aps.org
Electric Quadrupole Coupling Analysis
Electric quadrupole splitting (QS) arises from the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. uni-bielefeld.deznaturforsch.com This interaction occurs when the charge distribution around the nucleus is not spherically symmetric (i.e., in a non-cubic local environment), causing a splitting of the nuclear energy levels. uni-bielefeld.deresearchgate.net The magnitude of the quadrupole splitting provides information about the local site symmetry, bonding, and electronic configuration. rsc.orgrsc.orgrsc.org
In the study of Au-Mn intermetallic compounds, electric quadrupole splittings have been observed, indicating that the Au nuclei occupy sites with non-cubic symmetry. aps.org For example, a large quadrupole coupling is found for dilute alloys of Au in Mn, which is consistent with the known helical magnetic structure of α-Mn. aps.org The analysis of both isomer shifts and quadrupole splittings can uniquely determine the oxidation state and local structure, which is particularly useful in complex alloy systems. znaturforsch.comscilit.com
| Compound | Isomer Shift (mm/sec) | Hyperfine Field (kG) | Quadrupole Splitting (mm/sec) |
| Au4Mn | +0.65 | 270 | 0.0 |
| Au3Mn | +1.80 | 660 | 0.0 |
| Au2Mn | +2.8 | 1140 | 0.0 |
| AuMn | +2.2 | 1340 | -0.6 |
| Au in Mn (dilute) | +2.1 | 1590 | -1.1 |
This table summarizes the 197Au Mössbauer spectroscopy data for various ordered gold-manganese intermetallic compounds at 4.2 °K. The isomer shifts are relative to a 197Pt in Pt source. Data sourced from a comprehensive study on Au-Mn intermetallics. aps.org
Hyperfine-Structure Anomaly Studies
Hyperfine-structure anomaly studies in gold-manganese systems provide deep insights into the distribution of nuclear magnetism and the electronic environment of the gold nucleus as influenced by the magnetic manganese atoms. The hyperfine anomaly, ¹Δ², is defined by the deviation from unity of the ratio of hyperfine interaction constants (A) for two isotopes (1 and 2) when corrected for the ratio of their nuclear magnetic moments (μ) or g-factors (g_I):
¹Δ² = (A₁ * g_I₂) / (A₂ * g_I₁) - 1
This anomaly arises from two main effects: the Bohr-Weisskopf effect, which relates to the finite distribution of nuclear magnetization, and the Rosenthal-Breit effect, concerning the variation of the electronic wavefunction over the nuclear volume between isotopes. In dilute magnetic alloys like Au:Mn, the magnetic impurity (Mn) creates a complex local magnetic environment that influences the hyperfine field at the gold nucleus.
Nuclear Magnetic Resonance (NMR) is a key technique for these investigations. For instance, the spin-echo technique has been used to measure the hyperfine field at Au-197 nuclei in the ordered ferromagnetic alloy Au₄Mn. jps.jp In such studies, a broad and complex resonance signal for Au-197 is typically observed, indicating a distribution of hyperfine fields at the gold sites. This distribution arises from the interactions with the surrounding manganese magnetic moments.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), has been employed to study the properties of manganese impurities within a gold host matrix. aps.org These studies reveal shifts in the g-factor and significant line broadening of the Mn resonance signal. aps.org The g-shift provides information about the exchange interaction between the localized d-electrons of the manganese impurity and the conduction electrons of the gold host. aps.org The line broadening is influenced by interactions between Mn impurities and can be affected by the presence of other non-magnetic impurities, which alter the electronic structure of the gold host. aps.org
Table 1: Representative Hyperfine Field Data for Gold in Au₄Mn Alloy
| Parameter | Observed Value | Technique | Reference |
| Resonance Frequency Range | 60 - 73 MHz | Spin-Echo NMR | jps.jp |
| Hyperfine Field at Au-197 | Distributed | Spin-Echo NMR | jps.jp |
This table presents data on the hyperfine field experienced by gold nuclei in a gold-manganese alloy, as determined by NMR.
Vibrational and Optical Spectroscopy
Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy
Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy is a powerful technique for studying molecular adsorbates on metallic surfaces with high sensitivity. rsc.orgnih.gov The technique relies on the enhancement of the infrared absorption signal of molecules located in the vicinity of plasmonic nanostructures, typically made of gold or silver. nih.gov The enhancement arises from the strong local electromagnetic fields generated by the excitation of localized surface plasmon resonances (LSPRs) in the nanostructures. rsc.orgjpn.org
In the context of gold-manganese systems, SEIRA can be employed to study the adsorption and reaction of molecules on the surface of Au-Mn alloys or bimetallic nanoparticles. The composition and structure of the Au-Mn surface can significantly influence its catalytic and adsorptive properties. For example, SEIRA can be used to probe the adsorption of carbon monoxide (CO), a common probe molecule in surface science and catalysis. nih.govdtu.dkresearchgate.net The vibrational frequency of the C-O stretch is highly sensitive to the nature of the adsorption site (e.g., atop, bridge, or hollow sites) and the electronic properties of the substrate. nih.gov
By studying CO adsorption on Au-Mn surfaces with varying compositions, SEIRA can provide insights into how the presence of manganese modifies the electronic structure of gold and influences the binding of adsorbates. For instance, changes in the C-O stretching frequency and the appearance of new vibrational bands can indicate the formation of unique adsorption sites at the interface between gold and manganese atoms. In situ SEIRA studies under electrochemical conditions can further reveal potential-dependent adsorption phenomena and reaction intermediates on Au-Mn electrode surfaces. nih.gov
Table 2: Potential SEIRA Application for CO Adsorption on Metal Surfaces
| Adsorption Site | Typical C-O Stretch Frequency (cm⁻¹) | Information Provided |
| Atop Au | ~2100 - 2140 | Linear bonding of CO to a single gold atom. researchgate.net |
| Atop Mn | Varies (typically lower than on Au) | Linear bonding of CO to a single manganese atom. |
| Bridge (Au-Au, Au-Mn, Mn-Mn) | ~1800 - 2000 | CO bonded to two adjacent metal atoms. |
| Hollow | <1800 | CO bonded to three or more metal atoms. |
This table illustrates the potential of SEIRA to distinguish different CO adsorption sites on a hypothetical Au-Mn surface based on characteristic vibrational frequencies.
UV-Visible and Near-Infrared Spectroscopy
UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for characterizing the optical properties of gold-manganese nanomaterials. scitechnol.com For gold nanoparticles, the most prominent feature in the UV-Vis spectrum is the Localized Surface Plasmon Resonance (LSPR) peak, which arises from the collective oscillation of conduction electrons in response to incident light. nih.govthermofisher.comresearchgate.net The position, shape, and intensity of the LSPR peak are highly sensitive to the nanoparticle's size, shape, composition, and the dielectric constant of the surrounding medium. nih.govnih.gov
In gold-manganese bimetallic nanoparticles, the introduction of manganese modifies the electronic structure and, consequently, the plasmonic properties of the gold nanostructure. Studies have shown that the LSPR peak of gold nanoparticles shifts upon the addition of manganese ions. For instance, as the concentration of Mn²⁺ ions attached to the surface of citrate-capped gold nanoparticles increases, a noticeable red-shift (a shift to longer wavelengths) and broadening of the LSPR peak can be observed. researchgate.net This indicates a change in the local dielectric environment and potentially the formation of a manganese-containing layer on the gold nanoparticle surface. researchgate.net
The formation of true Au-Mn alloy nanoparticles results in an LSPR peak that is typically located between the characteristic peaks of pure gold and pure silver (often used as a proxy in alloy studies), with its exact position depending on the alloy's composition. researchgate.netnih.gov This tunability of the LSPR across the visible and NIR regions is crucial for applications in sensing, photocatalysis, and photothermal therapy. nih.govresearchgate.net
Table 3: LSPR Peak Position of Au-Mn Nanoparticles with Varying Mn²⁺ Concentration
| Mn²⁺ Concentration (mM) | LSPR Peak Wavelength (nm) | Observation | Reference |
| 0 | ~525 | Typical for 20 nm AuNPs | researchgate.net |
| 0.4 | Red-shifted | Shift and broadening | researchgate.net |
| 0.6 | Further red-shifted | Increased shift and broadening | researchgate.net |
| 1.0 | Significantly red-shifted | Pronounced shift and broadening | researchgate.net |
This interactive table shows the effect of increasing manganese ion concentration on the LSPR peak of gold nanoparticles, indicating surface modification. researchgate.net
Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Fluorescence (SEF)
Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Fluorescence (SEF) are two powerful spectroscopic techniques that leverage the plasmonic properties of metallic nanostructures to dramatically enhance weak optical signals. frontiersin.org SERS provides detailed vibrational (fingerprint) information about molecules, while SEF enhances the emission intensity of fluorophores. metu.edu.trrsc.org The enhancement in both techniques is primarily due to the greatly amplified electromagnetic fields ("hot spots") created at the surface of plasmonic nanoparticles, such as those made of gold. frontiersin.org
For gold-manganese systems, the SERS and SEF performance would be intrinsically linked to the plasmonic properties of the bimetallic nanostructures. Alloying gold with manganese can tune the LSPR, which in turn affects the enhancement factor at specific excitation and emission wavelengths. The optimal enhancement is typically achieved when the LSPR of the nanostructure overlaps with the excitation laser wavelength (for SERS) or with the absorption/emission bands of the fluorophore (for SEF). metu.edu.trnih.gov
While direct SERS and SEF studies on Au-Mn systems are not widely reported, the principles derived from other bimetallic systems (e.g., Au-Ag) are applicable. frontiersin.org The introduction of manganese could potentially alter the surface chemistry of the nanoparticles, affecting the adsorption of target molecules (for SERS) or the optimal distance for fluorophores (for SEF), which is critical to avoid quenching. nih.gov The development of Au-Mn nanostructures with tunable plasmonic properties could lead to customized substrates for multiplexed SERS and SEF applications. frontiersin.org
Table 4: Factors Influencing SERS/SEF Enhancement in Gold-Manganese Systems
| Factor | Influence on Enhancement | Rationale |
| Alloy Composition | Tunes LSPR wavelength | Matching LSPR with excitation/emission wavelengths is crucial for maximizing enhancement. frontiersin.org |
| Nanoparticle Shape | Creates "hot spots" | Anisotropic shapes (e.g., nanorods, nanostars) generate stronger localized fields. |
| Surface Chemistry | Affects analyte adsorption | The presence of Mn can create new binding sites for molecules, influencing SERS signals. |
| Fluorophore Distance | Critical for SEF | Optimal spacing is needed to enhance fluorescence while preventing quenching by the metal surface. nih.gov |
This table outlines key parameters that would be expected to control the SERS and SEF enhancement from gold-manganese nanostructures.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov While conventional CD is used to study chiral molecules, plasmonic CD arises from the interaction of light with chiral metallic nanostructures. nih.govmdpi.com These chiral plasmonic systems can exhibit intense CD signals in the visible and near-infrared regions, where the constituent metal itself does not have a CD response. rsc.org
Chirality in gold-based nanosystems can be induced in two primary ways: through the synthesis of intrinsically chiral nanoparticles with a twisted or helical shape, or through the chiral arrangement of achiral nanoparticles using a chiral template or linker molecules. nih.govmdpi.com The resulting plasmonic CD signal is a sensitive probe of the nanostructure's three-dimensional conformation.
In gold-manganese systems, the incorporation of a magnetic element like manganese opens up the possibility of creating magneto-plasmonic nanostructures with tunable chiroptical properties. Research on gold-cobalt systems has shown that an external magnetic field can control the CD response of chiral plasmonic helicoids. acs.org This effect, known as magnetic circular dichroism (MCD), arises from the influence of the magnetic component on the plasmonic response. acs.org It is conceivable that chiral Au-Mn nanostructures could exhibit similar magneto-optical activity, allowing for the dynamic switching or modulation of the CD signal with an external magnetic field. This could have applications in advanced optical devices, sensors, and polarization controllers. acs.org
Table 5: Potential Chiroptical Properties of Gold-Manganese Nanostructures
| System Configuration | Origin of Chirality | Potential Property |
| Chiral Au-Mn Nanoparticles | Intrinsic particle shape (e.g., helical) | Strong plasmonic CD signals. mdpi.com |
| Achiral Au-Mn NPs on Chiral Template | Supramolecular arrangement | Induced CD from inter-particle coupling. rsc.org |
| Chiral Au-Mn Magneto-plasmonic Structure | Intrinsic or induced chirality + magnetic component | Magnetic field-tunable CD and MCD effects. acs.org |
This table summarizes different approaches to generating chiroptical activity in gold-manganese systems and the expected properties.
Electrochemical Characterization Techniques
Electrochemical techniques are vital for both the fabrication and characterization of gold-manganese materials, particularly in the form of alloys and nanostructures. These methods can be used to synthesize materials with controlled morphology and to probe their electrochemical behavior, such as catalytic activity, stability, and charge transfer properties.
A key application is the fabrication of nanoporous gold (NPG) through a process called dealloying. cnr.it This involves starting with a gold-manganese alloy and then selectively removing the less noble component (manganese) electrochemically. cnr.it Techniques like cyclic voltammetry (CV) can be used to control the dealloying process, where the potential is scanned to selectively oxidize and dissolve manganese, leaving behind a porous gold structure. cnr.itresearchgate.net The resulting NPG can be further functionalized, for example, with manganese oxide nanowires, creating high-surface-area electrodes for applications like supercapacitors. cnr.it
Electrochemical Impedance Spectroscopy (EIS) is another powerful tool for characterizing Au-Mn interfaces. illinois.edu EIS measures the impedance of a system over a range of frequencies, allowing for the modeling of the electrode/electrolyte interface as an equivalent circuit. researchgate.netresearchgate.net This can provide quantitative information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. nih.gov For instance, EIS could be used to study the corrosion resistance of Au-Mn alloys or to characterize the performance of an Au-Mn based catalyst by measuring changes in charge transfer resistance under reaction conditions. illinois.edunih.gov
Table 6: Electrochemical Techniques for Au-Mn Systems
| Technique | Application | Information Obtained | Reference |
| Cyclic Voltammetry (CV) | Synthesis (Dealloying), Characterization | Redox potentials, electrochemical stability, surface area, fabrication of nanoporous structures. cnr.itresearchgate.net | |
| Electrochemical Impedance Spectroscopy (EIS) | Interfacial Analysis | Charge transfer resistance, double-layer capacitance, diffusion characteristics, corrosion properties. illinois.edunih.gov | |
| Chronoamperometry | Synthesis, Catalysis Studies | Nucleation and growth mechanisms during electrodeposition, catalytic activity over time. |
This table provides an overview of key electrochemical techniques and their applications in the study of gold-manganese systems.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique utilized to investigate the redox behavior of gold-manganese systems. By cycling the potential of an electrode and measuring the resulting current, detailed information about the oxidation and reduction processes occurring at the electrode-electrolyte interface can be obtained. The characteristic peaks in a cyclic voltammogram correspond to specific electron transfer reactions, providing insights into the electrochemical stability and reactivity of the Au-Mn compound.
The shape of the voltammogram is influenced by various factors, including the composition of the alloy, the nature of the electrolyte, and the potential scan rate. For a gold-manganese electrode, one would anticipate observing redox peaks associated with both gold and manganese species. The oxidation of gold typically forms a surface layer of gold oxide, while manganese can exhibit multiple oxidation states, leading to more complex voltammetric profiles.
Research Findings:
In a typical cyclic voltammetry experiment on a gold-manganese alloy in an aqueous electrolyte, the potential is swept to more positive values (anodic scan) and then reversed to more negative values (cathodic scan). During the anodic scan, oxidation peaks may appear, corresponding to the formation of gold oxides and the oxidation of manganese to higher valence states (e.g., Mn²⁺ to Mn³⁺ or Mn⁴⁺). Upon reversing the scan, cathodic peaks would indicate the reduction of these oxidized species.
The peak potentials (Ep) and peak currents (ip) are key parameters extracted from a cyclic voltammogram. The peak potential provides information about the thermodynamic ease of the redox reaction, while the peak current is related to the concentration of the electroactive species and the rate of the electron transfer process. The relationship between the peak current and the scan rate (ν) can be used to determine whether the redox process is diffusion-controlled or surface-confined. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν1/2), as described by the Randles-Ševčík equation. iorodeo.comals-japan.comlibretexts.org
Illustrative Data for a Hypothetical Gold-Manganese Alloy:
The following table presents hypothetical redox potential data that could be obtained from cyclic voltammetry of a gold-manganese alloy in a 0.5 M H₂SO₄ solution at a scan rate of 50 mV/s.
| Redox Process | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) |
| Mn → Mn²⁺ + 2e⁻ | +0.45 V | - |
| Au + H₂O → AuOH + H⁺ + e⁻ | +1.10 V | +0.85 V |
| AuOH + H₂O → AuO + 2H⁺ + 2e⁻ | +1.35 V | +1.05 V |
| Mn²⁺ → MnO₂ + 4H⁺ + 2e⁻ | +1.23 V | +0.98 V |
The scan rate dependence of the peak currents provides further insight into the electrochemical mechanism. An increase in the scan rate typically leads to an increase in the peak current and a larger separation between the anodic and cathodic peak potentials for quasi-reversible or irreversible systems.
Interactive Data Table: Scan Rate Dependence of Anodic Peak Current for Mn Oxidation
Below is an interactive table showing the expected linear relationship between the anodic peak current (ipa) for manganese oxidation and the square root of the scan rate (ν1/2), indicative of a diffusion-controlled process.
| Scan Rate (mV/s) | ν1/2 (mV/s)1/2 | Anodic Peak Current (ipa) for Mn Oxidation (µA) |
| 10 | 3.16 | 15.8 |
| 25 | 5.00 | 25.0 |
| 50 | 7.07 | 35.4 |
| 100 | 10.00 | 50.0 |
| 200 | 14.14 | 70.7 |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique used to probe the interfacial properties of gold-manganese systems. By applying a small amplitude AC potential perturbation over a range of frequencies and measuring the resulting current response, the impedance of the electrochemical system can be determined. EIS data is often represented as a Nyquist plot, which plots the imaginary part of the impedance against the real part.
The Nyquist plot for a gold-manganese electrode in a corrosive environment can reveal information about the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and the solution resistance (Rs). These parameters are typically extracted by fitting the experimental data to an equivalent electrical circuit model that represents the physical and chemical processes occurring at the electrode-electrolyte interface.
Research Findings:
For a gold-manganese alloy, the EIS response would be expected to change depending on the surface condition of the alloy. For instance, the formation of a passive oxide layer would lead to an increase in the charge transfer resistance, which is reflected as a larger semicircle in the Nyquist plot. The double-layer capacitance provides information about the nature of the interface, including surface roughness and the adsorption of species.
An appropriate equivalent circuit model for a simple metal-electrolyte interface is the Randles circuit, which consists of a solution resistance in series with a parallel combination of the double-layer capacitance and the charge transfer resistance. More complex interfaces, such as those involving porous or passive layers, may require more sophisticated models incorporating elements like a constant phase element (CPE) to account for non-ideal capacitive behavior, or a Warburg impedance to represent diffusion processes. researchgate.netberkeley.edu
Illustrative Data for a Hypothetical Gold-Manganese Alloy:
The following table presents hypothetical impedance parameters obtained by fitting the EIS data of a gold-manganese alloy in a 3.5% NaCl solution to a modified Randles circuit.
| Parameter | Symbol | Value |
| Solution Resistance | Rs | 25 Ω·cm² |
| Charge Transfer Resistance | Rct | 1500 Ω·cm² |
| Constant Phase Element | CPE | 50 µF·sα-1/cm² |
| CPE Exponent | α | 0.9 |
Interactive Data Table: Frequency Dependence of Impedance for a Gold-Manganese Alloy
This interactive table illustrates how the impedance magnitude and phase angle might vary with frequency for a hypothetical gold-manganese system.
Atomic Pair Distribution Function (PDF) Analysis for Local Structure
Atomic Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, particularly those that are nanocrystalline or disordered. The PDF, denoted as G(r), is obtained from the Fourier transform of total scattering data from X-ray or neutron diffraction experiments. It provides a histogram of atom-atom distances, offering direct insight into the short-range order of the material.
For gold-manganese alloys, PDF analysis can reveal crucial information about the local atomic arrangements, such as the distribution of Au-Au, Mn-Mn, and Au-Mn bond lengths and their corresponding coordination numbers. This is particularly important for understanding the physical and chemical properties of these alloys, which are often dictated by their local structure rather than their average crystallographic structure.
Research Findings:
The PDF, G(r), is a function of the radial distance, r, and its peaks correspond to the distances between pairs of atoms in the material. ornl.gov The area under each peak is related to the coordination number of that particular atomic pair. By analyzing the positions and intensities of the peaks in the PDF, a detailed picture of the local atomic environment can be constructed.
In a gold-manganese alloy, the PDF would show peaks corresponding to the nearest-neighbor, next-nearest-neighbor, and so on, distances for Au-Au, Mn-Mn, and Au-Mn pairs. The precise positions of these peaks can indicate the presence of local distortions or strain in the lattice due to the different atomic sizes of gold and manganese. The relative intensities of the peaks can provide information about the degree of chemical ordering or clustering in the alloy. For example, a preference for Au-Mn nearest neighbors would result in a stronger Au-Mn peak in the PDF than would be expected for a random solid solution.
Illustrative Data for a Hypothetical Gold-Manganese Alloy:
The following table presents hypothetical structural parameters that could be derived from the PDF analysis of an equiatomic Gold-Manganese alloy.
| Atomic Pair | Bond Length (Å) | Coordination Number |
| Au - Mn | 2.65 | 6.2 |
| Au - Au | 2.88 | 5.8 |
| Mn - Mn | 2.75 | 5.9 |
Interactive Data Table: Peak Positions in the Pair Distribution Function G(r) for a Gold-Manganese Alloy
This interactive table shows the expected positions of the first few peaks in the G(r) function for a hypothetical crystalline gold-manganese alloy, corresponding to different coordination shells.
| Coordination Shell | Peak Position (r) (Å) | Corresponding Atomic Pairs |
| 1st | 2.65 - 2.88 | Au-Mn, Au-Au, Mn-Mn |
| 2nd | 4.05 | Au-Au, Mn-Mn |
| 3rd | 4.95 | Au-Mn |
| 4th | 5.70 | Au-Au, Mn-Mn |
Future Research Directions in Gold Manganese Chemical Compound Research
Advanced Functional Material Design
The design of advanced functional materials from gold and manganese is a burgeoning area of research, with a strong emphasis on catalytic applications. Scientists are exploring the synthesis of gold or silver deposited on layered manganese oxide as a functional model for the water-oxidizing complex in photosystem II. nih.gov This research aims to create efficient catalysts for water oxidation, a critical process in renewable energy technologies. nih.govacs.orgnih.gov
Another key area is the development of catalysts for low-temperature CO oxidation. Gold nanoparticles supported on various manganese oxides have shown extremely high activity at very low temperatures. nih.gov For instance, gold nanoparticles on α-MnO2 nanowires and mesoporous β-MnO2 nanowire arrays have demonstrated high activity at -80°C and excellent stability at room temperature. nih.gov Future work will likely focus on optimizing these materials for environmental applications.
Furthermore, researchers are investigating the design of high-manganese steels for applications requiring high energy absorption. researchgate.net By combining theoretical and experimental screening, new alloy compositions are being developed with tailored mechanical properties for additive manufacturing. researchgate.net
| Functional Material System | Target Application | Key Research Finding |
| Gold/Silver on Layered Manganese Oxide | Water Oxidation Catalysis | Acts as a functional model for the water-oxidizing complex in photosystem II. nih.gov |
| Gold Nanoparticles on Manganese Oxides | Low-Temperature CO Oxidation | Extremely high catalytic activity and stability at temperatures as low as -80°C. nih.gov |
| High-Manganese Steels | Additive Manufacturing, Energy Absorption | Thermodynamic screening and experimental validation are used to design alloys with superior mechanical properties. researchgate.net |
Exploration of Novel Gold-Manganese Compound Stoichiometries and Structures
The discovery of new stoichiometries and crystal structures is fundamental to expanding the functional landscape of gold-manganese compounds. Researchers are actively synthesizing and characterizing novel molecular architectures. For example, a trinuclear manganese-gold-manganese (MnAuMn) cluster has been synthesized, featuring unique vinylidene and acetylide units. rsc.org The structure is formed from a vinylidene Mn-Au binuclear fragment and a Mn-acetylide fragment, linked through the sharing of an electron pair. rsc.org
In the realm of nanomaterials, the formation of gold-manganese oxide nanocomposites is being explored. researchgate.net These composites, synthesized at a water/n-heptane interface, exhibit multifunctional properties with potential applications in biomedicine, such as for in vivo imaging due to their magnetic resonance imaging (MRI) signature. researchgate.net The characterization of these nanocomposites confirms the formation of a tetragonal hausmannite structure for the manganese oxide component coupled with a face-centered cubic structure for gold. researchgate.net
| Compound Type | Structural Features | Potential Applications |
| Trinuclear MnAuMn Cluster | Contains vinylidene and acetylide units; formed from binuclear and acetylide fragments. rsc.org | Fundamental coordination chemistry, potential for catalysis. |
| Gold-Manganese Oxide Nanocomposites | Tetragonal hausmannite (Mn3O4) and face-centered cubic (Au) structures. researchgate.net | Biomedical imaging (MRI), multifunctional materials. researchgate.net |
Integration of Gold-Manganese Systems into Complex Heterostructures
The integration of gold and manganese components into complex heterostructures is a promising strategy for creating materials with enhanced or synergistic properties. A significant area of investigation involves supporting manganese oxides on gold nanoparticles. elsevierpure.com This "inverted" catalyst design, where the manganese oxide is deposited on the gold, is being studied for its water-oxidizing activities. elsevierpure.com
Understanding the interactions at the interface between gold and manganese oxide is crucial for designing effective heterostructures. Studies on nanoparticulate gold supporting nanoparticulate manganese oxide (MnOx) have shown that the presence of gold significantly enhances the oxygen evolution reaction (OER) activity compared to MnOx alone. acs.orgnih.gov This enhancement is attributed to a local interaction between Au and MnOx, which favors the formation of less oxidized MnOx nanoparticles under OER conditions. acs.org
Future research will likely focus on controlling the morphology and interface of these heterostructures to further optimize their catalytic performance. This includes exploring different facets of manganese oxide supports and their interactions with gold nanoparticles.
Development of In-Situ Characterization Techniques for Dynamic Processes
To fully understand the mechanisms behind the functionality of gold-manganese compounds, especially in catalysis, it is essential to study them under reaction conditions. The development and application of in-situ characterization techniques are therefore a critical research direction. Liquid-phase transmission electron microscopy (TEM) is a powerful tool for the in-situ imaging of dynamic processes of nanomaterials in solution, such as nucleation, growth, and corrosion. espublisher.com
For catalytic systems, in-situ spectroscopy provides valuable insights into the charge transfer mechanisms between the metal and the support. jos.ac.cn For example, in-situ electron paramagnetic resonance (EPR) can be used to monitor water reduction over Au-TiO2 catalysts, revealing the formation of specific signals under visible light irradiation that are absent in the pure support. jos.ac.cn Similarly, in-situ Fourier transform infrared (FTIR) spectroscopy can be used to observe the dynamic processes of reaction intermediates on the catalyst surface, helping to elucidate reaction mechanisms. jos.ac.cn
The future will see an increased use of these and other advanced in-situ techniques, such as operando X-ray absorption spectroscopy and ambient pressure X-ray photoelectron spectroscopy, to probe the dynamic structural and electronic changes in gold-manganese compounds during catalytic reactions. researchgate.net
Expanding Computational Models for Multiscale Phenomena
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of gold-manganese systems across different length and time scales. Heterogeneous multiscale (HetMS) Monte Carlo simulations are being developed to model phenomena such as gold nanoparticle dose-enhanced radiation therapy. nih.gov These models can account for both macroscopic and microscopic effects, which is crucial for accurate predictions. nih.gov
The combination of computational modeling with experimental work is a powerful approach for the rational design of new materials. For instance, steered molecular dynamics (MD) simulations can be used to rank a library of functionalized gold nanoparticles for their ability to recognize a specific target molecule. rsc.org The computational predictions can then be validated experimentally, leading to the identification of novel chemosensors with improved performance. rsc.org
Future efforts in this area will focus on developing more accurate and efficient computational methods to model complex phenomena in gold-manganese systems, such as catalytic reaction pathways, magnetic ordering, and the formation of novel phases. This will involve the use of density functional theory (DFT) calculations, molecular dynamics simulations, and machine learning approaches.
Rational Design Principles for Tailored Catalytic and Magnetic Properties
A major goal of future research is to establish rational design principles that allow for the precise tailoring of the catalytic and magnetic properties of gold-manganese compounds. This involves understanding the fundamental relationships between the structure, composition, and function of these materials.
In catalysis, research is focused on identifying the key factors that control activity and selectivity. For example, in the hydrosilylation of alkenes catalyzed by manganese-based systems, a combination of experimental and computational approaches is being used to elucidate the catalytic mechanism. acs.org Understanding the role of different ligands and the electronic structure of the active species will enable the design of more efficient catalysts.
For magnetic properties, the ability to control the arrangement of gold and manganese atoms at the nanoscale is crucial. The gamma phase of manganese (γ-Mn), which is normally only stable at high temperatures, can be stabilized at room temperature by alloying it with small amounts of gold, leading to a face-centered tetragonal structure with specific magnetic properties. wikipedia.org Future work will aim to leverage such principles to design new magnetic materials with desired characteristics.
The rational design of functional materials also extends to creating novel sensors. By combining computational modeling and experimental synthesis, gold nanoparticle-based chemosensors can be specifically designed for the detection of important biological markers. rsc.org
Q & A
Q. What strategies validate the accuracy of computational models for Au-Mn alloy thermodynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
